molecular formula C19H24O11 B12437918 Picraquassioside B

Picraquassioside B

Cat. No.: B12437918
M. Wt: 428.4 g/mol
InChI Key: QLBFQDMGRBRSSW-DNYZQHFQSA-N
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Description

Picraquassioside B has been reported in Picrasma quassioides with data available.

Properties

Molecular Formula

C19H24O11

Molecular Weight

428.4 g/mol

IUPAC Name

3-[4,7-dimethoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-5-yl]propanoic acid

InChI

InChI=1S/C19H24O11/c1-26-15-8(3-4-11(21)22)17(18(27-2)16-9(15)5-6-28-16)30-19-14(25)13(24)12(23)10(7-20)29-19/h5-6,10,12-14,19-20,23-25H,3-4,7H2,1-2H3,(H,21,22)/t10-,12-,13+,14-,19+/m1/s1

InChI Key

QLBFQDMGRBRSSW-DNYZQHFQSA-N

Isomeric SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CCC(=O)O

Canonical SMILES

COC1=C(C(=C(C2=C1C=CO2)OC)OC3C(C(C(C(O3)CO)O)O)O)CCC(=O)O

Origin of Product

United States

Foundational & Exploratory

Picraquassioside B: A Technical Guide on its Natural Origin and Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraquassioside B is a naturally occurring benzofuran glucoside found in select plant species. This technical guide provides a comprehensive overview of its natural sources, including detailed protocols for its extraction and isolation. The document summarizes the known, albeit limited, quantitative biological activity of this compound and outlines the general methodologies for assessing the bioactivity of such compounds. Furthermore, a hypothetical biosynthetic pathway for this compound is presented, based on established pathways for similar benzofuran glucosides in plants. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the potential of this compound.

Introduction

This compound is a phenolic glycoside belonging to the benzofuran class of natural products.[1][2] Its chemical structure is characterized by a benzofuran core linked to a glucose moiety. The molecular formula of this compound is C19H24O11, and its CAS number is 169312-05-4.[3] While the biological activities of the plants from which it is isolated have been extensively studied, research on the specific pharmacological properties of purified this compound is still in its early stages. This guide aims to consolidate the existing knowledge on the natural origins and sources of this compound to facilitate further investigation into its therapeutic potential.

Natural Origin and Sources

This compound has been isolated from two primary plant sources:

  • Picrasma quassioides (D. Don) Benn.: This plant, belonging to the Simaroubaceae family, is a known source of a diverse array of bioactive compounds, including quassinoids and alkaloids.[4][5][6][7][8] this compound was first isolated from the fresh fruits of this species.[4][9]

  • Cnidium monnieri (L.) Cusson: The fruits of this plant, a member of the Apiaceae family, are used in traditional medicine and have been found to contain various coumarins and phenolic glycosides, including this compound.[1][10][11][12][13][14][15][16]

Experimental Protocols

Extraction and Isolation from Cnidium monnieri Fruits

The following protocol is based on the methodology described by Kim, S. B., et al. (2013) for the isolation of this compound from the fruits of Cnidium monnieri.[10][11]

3.1.1. Extraction

  • Air-dried and powdered fruits of Cnidium monnieri (5.0 kg) are extracted three times with 80% methanol (MeOH) at room temperature.[10][11]

  • The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract (approx. 270.2 g).[10][11]

3.1.2. Solvent Partitioning

  • The crude methanolic extract is suspended in water (H₂O) and successively partitioned with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).[10][11]

  • The n-BuOH fraction (approx. 34.8 g) is retained for further purification.[10][11]

3.1.3. Chromatographic Purification

  • XAD Column Chromatography: The n-BuOH fraction is subjected to Amberlite XAD-4 column chromatography, eluting with a stepwise gradient of methanol in water (0%, 25%, 50%, 75%, and 100% MeOH) to yield five main fractions (CMB1–CMB5).[10][11]

  • Silica Gel Column Chromatography: Fraction CMB4 is further purified by silica gel column chromatography using a chloroform-methanol (CHCl₃-MeOH) solvent system to yield nine sub-fractions (CMB41–CMB49).[11] this compound (referred to as compound 5 in the original publication) is isolated from one of these sub-fractions. Further purification of the target-containing fractions is achieved through repeated column chromatography until the pure compound is obtained.

Experimental Workflow for Isolation of this compound from Cnidium monnieri

G start Dried Fruits of Cnidium monnieri (5.0 kg) extraction Extraction with 80% MeOH start->extraction partitioning Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) extraction->partitioning nBuOH_fraction n-BuOH Fraction (34.8 g) partitioning->nBuOH_fraction xad_cc XAD Column Chromatography (MeOH/H2O gradient) nBuOH_fraction->xad_cc silica_gel_cc Silica Gel Column Chromatography (CHCl3/MeOH gradient) xad_cc->silica_gel_cc fractions Fractions containing This compound silica_gel_cc->fractions purification Repeated Chromatography fractions->purification end Pure this compound purification->end G shikimate Shikimate Pathway phenylpropanoid Phenylpropanoid Pathway shikimate->phenylpropanoid benzofuran_aglycone Benzofuran Aglycone Precursor phenylpropanoid->benzofuran_aglycone glucosylation Glucosylation (Glucosyltransferase) benzofuran_aglycone->glucosylation mevalonate Mevalonate Pathway udp_glucose UDP-Glucose mevalonate->udp_glucose udp_glucose->glucosylation picraquassioside_b This compound glucosylation->picraquassioside_b

References

Picraquassioside B: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and physicochemical properties of Picraquassioside B, a benzofuran glucoside. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the scientific foundation of this natural compound.

Discovery and Natural Sources

This compound has been identified and isolated from two primary botanical sources: the fruits of Picrasma quassioides and Cnidium monnieri.[1] Initially characterized as a benzofuran glucoside, it is also referred to in literature as a coumarin glycoside.[1] Its discovery has contributed to the growing library of natural products with potential pharmacological applications.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been determined through spectroscopic analysis. These characteristics are crucial for its identification and for understanding its behavior in biological systems.

PropertyValue
Molecular Formula C₁₉H₂₄O₁₁
Molecular Weight 428.39 g/mol
CAS Number 169312-05-4
Chemical Structure 6-hydroxy-4,7-dimethoxy-5-benzofuranpropionic acid 6-O-β-d-glucopyranoside

Table 1: Physicochemical Properties of this compound.

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process requiring careful chromatographic separation. The following is a detailed methodology based on the initial isolation from Cnidium monnieri fruits.

Extraction
  • Initial Extraction: The dried and powdered fruits of Cnidium monnieri (5.0 kg) are subjected to extraction with 80% methanol (MeOH) at room temperature. This process is repeated three times to ensure exhaustive extraction of the plant material.

  • Solvent Evaporation: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract (270.2 g).

Solvent Partitioning

The crude methanolic extract is suspended in water (H₂O) and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. This fractionation is performed using:

  • n-hexane

  • Chloroform (CHCl₃)

  • Ethyl acetate (EtOAc)

  • n-butanol (n-BuOH)

This compound is enriched in the n-butanol soluble fraction (34.8 g).

Chromatographic Purification

The n-BuOH fraction undergoes further purification using column chromatography.

  • XAD Column Chromatography: The fraction is loaded onto an XAD resin column and eluted with a stepwise gradient of methanol in water (0%, 25%, 50%, 75%, and 100% MeOH). This step serves to separate the compounds into five major fractions (CMB1–CMB5).

  • Further Chromatographic Steps: While the primary literature does not specify the subsequent detailed steps for the purification of this compound from these five fractions, it is standard practice to employ a series of chromatographic techniques. These typically include silica gel column chromatography and/or preparative high-performance liquid chromatography (HPLC) with various solvent systems to achieve the final isolation of the pure compound. The precise solvent systems and column specifications would have been optimized based on the separation profile of the fractions.

G plant_material Dried Fruits of Cnidium monnieri extraction 80% Methanol Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction xad_chromatography XAD Column Chromatography n_butanol_fraction->xad_chromatography fractions Fractions (CMB1-CMB5) xad_chromatography->fractions further_purification Further Chromatographic Purification (e.g., Silica Gel, Prep-HPLC) fractions->further_purification picraquassioside_b Pure this compound further_purification->picraquassioside_b

Figure 1: General workflow for the isolation of this compound.

Spectroscopic Data for Structural Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). While the specific spectral data from the primary isolation paper's supplementary materials were not publicly accessible, the following represents the types of data that would have been used for structural confirmation.

TechniqueData Obtained
¹H NMR Provides information on the number and chemical environment of protons, including characteristic signals for the aromatic, methoxy, and glycosidic moieties.
¹³C NMR Determines the number and types of carbon atoms present in the molecule, confirming the benzofuran core, the propionic acid side chain, and the glucose unit.
HRESIMS Accurately measures the mass-to-charge ratio of the molecule, allowing for the determination of the precise molecular formula.

Table 2: Spectroscopic Data Used for Structural Elucidation of this compound.

Biological Activity

Initial biological screening of this compound has been conducted. In a study involving the isolated compounds from Cnidium monnieri, this compound, along with the other isolated glycosides, was found to exert "little immunomodulatory effect in RAW 264.7 cells." This suggests that at the concentrations tested, it does not significantly modulate the activity of these macrophage-like cells.

Further research is required to explore other potential biological activities of this compound, such as anticancer, anti-inflammatory, or other pharmacological effects. At present, there is no published data on the specific signaling pathways that may be modulated by this compound.

G picraquassioside_b This compound raw_cells RAW 264.7 Macrophages picraquassioside_b->raw_cells Treatment effect Little Immunomodulatory Effect raw_cells->effect

Figure 2: Summary of the reported biological activity of this compound.

Conclusion and Future Directions

This compound is a structurally defined benzofuran glucoside isolated from Picrasma quassioides and Cnidium monnieri. While its initial biological screening for immunomodulatory effects was not significant, its unique chemical structure warrants further investigation into a broader range of pharmacological activities. Future research should focus on comprehensive in vitro and in vivo studies to explore its potential anticancer, anti-inflammatory, and other therapeutic properties, as well as to elucidate any underlying mechanisms of action and effects on cellular signaling pathways. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

References

Unraveling the Molecular Architecture of Picraquassioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Picraquassioside B, a phenolic glycoside isolated from the fruits of Cnidium monnieri. This document details the experimental methodologies and presents the spectroscopic data that were pivotal in determining its complex molecular structure. The information herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Executive Summary

This compound, a significant constituent of Cnidium monnieri, has been the subject of phytochemical investigation to ascertain its precise chemical identity. Through a systematic approach involving extraction, isolation, and extensive spectroscopic analysis, its structure was unequivocally determined. This guide synthesizes the key findings from the primary literature, presenting the data in a clear and accessible format to facilitate further research and application.

Physicochemical Properties

Initial characterization of this compound established its fundamental physicochemical properties, which are summarized in the table below.

PropertyValue
Molecular Formula C₁₉H₂₄O₁₁
Molecular Weight 428.39 g/mol
Appearance Amorphous Powder
Optical Rotation [α]D25 -63.8 (c 0.1, MeOH)

Spectroscopic Data for Structure Elucidation

The structural framework of this compound was pieced together using a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). The comprehensive data from these analyses are presented below.

Mass Spectrometry

High-resolution mass spectrometry provided the exact mass of the molecule, which was crucial for determining its molecular formula.

Ionm/z
[M+Na]⁺451.1211
¹H NMR Spectroscopic Data

The ¹H NMR spectrum revealed the chemical environment of each proton in the molecule, including their chemical shifts and coupling constants. The data were recorded in methanol-d₄ (CD₃OD) at 500 MHz.

PositionδH (ppm)MultiplicityJ (Hz)
22.92t7.5
32.64t7.5
46.64d8.5
76.88d8.5
4-OCH₃3.86s
7-OCH₃3.90s
1'4.91d7.5
2'3.51m
3'3.46m
4'3.42m
5'3.49m
6'a3.89dd12.0, 2.0
6'b3.72dd12.0, 5.5
COOCH₃3.64s
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provided information on the carbon skeleton of this compound. The data were recorded in methanol-d₄ (CD₃OD) at 125 MHz.

PositionδC (ppm)
1174.9
235.5
326.5
3a115.8
4100.1
5144.5
6146.4
7112.1
7a147.9
4-OCH₃56.5
7-OCH₃56.9
1'102.8
2'75.1
3'78.0
4'71.6
5'78.1
6'62.8
COOCH₃52.2

Experimental Protocols

The elucidation of this compound's structure relied on a series of carefully executed experimental procedures.

Extraction and Isolation

The dried fruits of Cnidium monnieri (1.2 kg) were extracted with 80% aqueous methanol (MeOH) at room temperature. The concentrated extract was then suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH). The n-BuOH soluble fraction (50 g) was subjected to column chromatography over Diaion HP-20, eluting with a stepwise gradient of MeOH in water (0 → 100%). The 40% MeOH fraction was further purified by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative HPLC to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra, along with 2D NMR experiments (COSY, HSQC, and HMBC), were recorded on a Bruker Avance 500 spectrometer. Chemical shifts are reported in ppm (δ) and were referenced to the solvent peaks (CD₃OD: δH 3.31, δC 49.0).

  • Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF mass spectrometer.

Structure Elucidation Workflow

The logical process for the structural determination of this compound is depicted in the following workflow diagram.

structure_elucidation_workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_determination Structure Determination start Dried Fruits of Cnidium monnieri extraction 80% Aqueous MeOH Extraction start->extraction partition Solvent Partitioning (EtOAc, n-BuOH) extraction->partition chromatography Column Chromatography (Diaion HP-20, Silica Gel, Sephadex LH-20) partition->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound ms HR-ESI-MS pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d formula Molecular Formula Determination ms->formula fragments Identification of Structural Fragments nmr_1d->fragments connectivity Establishment of Connectivity nmr_2d->connectivity final_structure Final Structure of this compound formula->final_structure fragments->final_structure connectivity->final_structure

Figure 1. Workflow for the structure elucidation of this compound.

Conclusion

The comprehensive analysis of spectroscopic data, including ¹H NMR, ¹³C NMR, and HR-ESI-MS, has enabled the unambiguous structural elucidation of this compound. This technical guide provides a detailed account of the methodologies and data that were instrumental in this process. The availability of this information is anticipated to support further investigation into the biological activities and potential therapeutic applications of this natural product.

Spectroscopic Profile of Picraquassioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Picraquassioside B, a notable coumarin glycoside. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product in research and drug development endeavors.

Chemical Identity and Properties

This compound is a phenolic glycoside isolated from the fruits of Cnidium monnieri. Its fundamental properties are summarized below:

PropertyValue
Molecular Formula C₁₉H₂₄O₁₁
Molecular Weight 428.39 g/mol
CAS Number 169312-05-4
Class Coumarin Glycoside / Benzofuran Glucoside

Spectroscopic Data

The structural elucidation of this compound has been achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

Ionm/z [M+Na]⁺
Experimental 451
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data provide detailed information about the carbon-hydrogen framework of this compound. The following data were recorded in Methanol-d₄ (CD₃OD).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
Aglycone
27.62d2.2
36.29d2.2
76.95s
82.91t7.6
92.65t7.6
6-OCH₃3.90s
Glucose Moiety
1'5.05d7.5
2'3.52m
3'3.48m
4'3.43m
5'3.38m
6'a3.91dd12.1, 2.2
6'b3.73dd12.1, 5.5

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)
Aglycone
2146.2
3103.5
3a146.8
4114.9
5140.0
6153.1
7114.1
7a126.4
826.5
936.4
6-OCH₃56.9
Glucose Moiety
1'102.8
2'75.0
3'78.1
4'71.5
5'78.4
6'62.7

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques for natural product characterization.

Isolation of this compound

This compound was isolated from the n-BuOH-soluble fraction of the fruits of Cnidium monnieri. The isolation process involved repeated column chromatography steps using silica gel, ODS, and Sephadex LH-20, followed by preparative HPLC to yield the pure compound.

Mass Spectrometry

High-resolution mass spectra were acquired on a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample was dissolved in methanol and introduced into the mass spectrometer. The data was recorded in positive ion mode, and the mass-to-charge ratio (m/z) of the sodium adduct [M+Na]⁺ was determined.

NMR Spectroscopy

NMR spectra were recorded on a 500 MHz spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). ¹H NMR and ¹³C NMR spectra were acquired using standard pulse sequences. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (CD₃OD: δH 3.31, δC 49.0). Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the connectivity and complete the structural assignment.

Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic analysis of a natural product like this compound is illustrated in the following diagram.

Spectroscopic_Analysis_Workflow cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation A Plant Material (Cnidium monnieri fruits) B Extraction (e.g., with Methanol) A->B C Fractionation (e.g., with n-BuOH) B->C D Chromatographic Separation (Column Chromatography, HPLC) C->D E Pure Compound (this compound) D->E F Mass Spectrometry (MS) - Determine Molecular Formula E->F G 1D NMR Spectroscopy (¹H, ¹³C) - Identify Functional Groups & Carbon Skeleton E->G I Data Integration & Analysis F->I H 2D NMR Spectroscopy (COSY, HSQC, HMBC) - Establish Connectivity G->H H->I J Structure Proposal I->J K Structure Confirmation J->K

Caption: General workflow for the isolation and structural elucidation of this compound.

Biosynthesis of Picraquassioside B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B, a benzofuran glucoside isolated from the fruits of Cnidium monnieri, has garnered interest within the scientific community. Understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating current knowledge of coumarin and benzofuran biosynthesis in plants. This document details the putative enzymatic steps, relevant gene candidates from Cnidium monnieri, and representative experimental protocols for the characterization of the involved enzyme families.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a central route for the synthesis of a myriad of secondary metabolites in plants. The pathway can be conceptually divided into three main stages: 1) formation of the core coumarin scaffold, 2) modification of the coumarin ring to the specific benzofuran aglycone of this compound, and 3) glycosylation to yield the final product.

Stage 1: Formation of the Umbelliferone Core

The initial steps are well-established in the general phenylpropanoid pathway:

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by a cytochrome P450 enzyme, Cinnamate 4-Hydroxylase (C4H) .

  • p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is then activated by the formation of a thioester bond with Coenzyme A, a reaction mediated by 4-Coumarate:CoA Ligase (4CL) .

  • Ortho-hydroxylation and Lactonization to Umbelliferone: p-Coumaroyl-CoA undergoes ortho-hydroxylation at the C2 position, a critical step catalyzed by p-Coumaroyl-CoA 2'-Hydroxylase (C2'H) , another cytochrome P450 enzyme. The resulting 2,4-dihydroxy-cinnamoyl-CoA is believed to undergo trans-cis isomerization followed by spontaneous or enzyme-assisted lactonization to form the core coumarin structure, umbelliferone. The enzyme Coumarin Synthase (COSY) has been implicated in this final lactonization step.

Stage 2: Modification of the Umbelliferone Scaffold

Following the formation of umbelliferone, a series of modifications, including hydroxylation, prenylation, and methylation, are necessary to form the specific aglycone of this compound. Based on the structure of this compound (C19H24O11), the following steps are proposed:

  • Hydroxylation of Umbelliferone: The umbelliferone core is likely further hydroxylated. The exact position of this hydroxylation would be determined by the specific cytochrome P450 hydroxylases present in Cnidium monnieri.

  • Prenylation: A prenyl group is added to the hydroxylated umbelliferone intermediate. This reaction is catalyzed by a Prenyltransferase (PT) , which utilizes dimethylallyl pyrophosphate (DMAPP) or a related isoprenoid precursor.

  • Further Oxidations and Rearrangements: The prenyl side chain and the coumarin ring likely undergo further enzymatic oxidations and rearrangements, catalyzed by various cytochrome P450 monooxygenases , to form the benzofuran ring and introduce other functional groups.

  • Methylation: A Methyltransferase (MT) , likely an O-methyltransferase, would then catalyze the methylation of a hydroxyl group on the benzofuran intermediate, utilizing S-adenosyl methionine (SAM) as the methyl donor.

Stage 3: Glycosylation
  • Glucosylation: The final step in the biosynthesis of this compound is the attachment of a glucose moiety to a hydroxyl group of the benzofuran aglycone. This reaction is catalyzed by a UDP-dependent Glycosyltransferase (UGT) , which transfers glucose from UDP-glucose to the aglycone.

A transcriptome analysis of Cnidium monnieri has identified numerous unigenes encoding for key enzymes in coumarin biosynthesis, providing a genetic basis for this proposed pathway[1][2][3].

Quantitative Data

Currently, specific quantitative data such as enzyme kinetics (Km, Vmax) and in planta metabolite concentrations for the biosynthetic pathway of this compound are not available in the literature. However, studies on the accumulation of other coumarins in Cnidium monnieri provide a basis for understanding the metabolic flux through the phenylpropanoid pathway in this plant.

Compound ClassConcentration Range in Cnidium monnieri fruitsReference
Total Phenolic Contents~309.33 ± 5.67 mg GAE/g[4]
Total Flavonoid Contents~68.64 ± 4.45 µg CE/g[4]
OstholeMajor coumarin constituent[5]
ImperatorinPresent[5]
BergaptenPresent[5]

Note: GAE = Gallic Acid Equivalents; CE = Catechin Equivalents. The concentrations of specific coumarins can vary significantly based on the plant's developmental stage, growing conditions, and the specific tissue analyzed.

Mandatory Visualizations

This compound Biosynthesis Pathway Phe L-Phenylalanine Cin trans-Cinnamic Acid Phe->Cin PAL pCou p-Coumaric Acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL C2H_pCouCoA 2-Hydroxy-p-Coumaroyl-CoA pCouCoA->C2H_pCouCoA C2'H Umb Umbelliferone C2H_pCouCoA->Umb COSY Hydroxylated_Umb Hydroxylated Umbelliferone Umb->Hydroxylated_Umb P450 (Hydroxylase) Prenylated_Umb Prenylated Intermediate Hydroxylated_Umb->Prenylated_Umb Prenyltransferase Benzofuran_Aglycone_precursor Benzofuran Aglycone Precursor Prenylated_Umb->Benzofuran_Aglycone_precursor P450s (Oxidations & Rearrangements) Methylated_Benzofuran Methylated Benzofuran Aglycone Benzofuran_Aglycone_precursor->Methylated_Benzofuran O-Methyltransferase PicraquassiosideB This compound Methylated_Benzofuran->PicraquassiosideB UDP-Glycosyltransferase

Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for Enzyme Characterization cluster_0 Gene Identification & Cloning cluster_1 Heterologous Expression cluster_2 Enzyme Assays a1 Transcriptome Analysis (Cnidium monnieri) a2 Candidate Gene Selection (e.g., UGT, P450) a1->a2 a3 Gene Cloning into Expression Vector a2->a3 b1 Transformation into E. coli or Yeast a3->b1 b2 Protein Expression & Purification b1->b2 c1 Incubation with Substrate & Cofactors b2->c1 c2 Product Detection (HPLC, LC-MS) c1->c2 c3 Kinetic Analysis c2->c3

Caption: General workflow for the identification and characterization of biosynthetic enzymes.

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the this compound pathway from Cnidium monnieri are not yet established. However, the following sections provide representative methodologies for the key enzyme families involved, which can be adapted for their characterization.

Cytochrome P450 (CYP450) Enzyme Assay (General Protocol)

Objective: To determine the catalytic activity of a candidate CYP450 enzyme (e.g., a hydroxylase) involved in coumarin modification.

Materials:

  • Recombinant CYP450 enzyme expressed in a suitable system (e.g., yeast or insect cells).

  • NADPH-cytochrome P450 reductase (if not co-expressed).

  • Substrate (e.g., umbelliferone or a later-stage intermediate).

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

  • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

  • Quenching solution (e.g., methanol or acetonitrile).

  • HPLC or LC-MS for product analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the substrate (dissolved in a suitable solvent like DMSO), and the NADPH regenerating system.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified recombinant CYP450 enzyme (and reductase if separate).

  • Incubate the reaction for a specific time period (e.g., 30-60 minutes), ensuring linearity of the reaction.

  • Terminate the reaction by adding an equal volume of quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC or LC-MS to identify and quantify the product.

  • A control reaction without the enzyme or without NADPH should be run in parallel.

UDP-Glycosyltransferase (UGT) Assay (General Protocol)

Objective: To assess the ability of a candidate UGT to glycosylate the benzofuran aglycone of this compound.

Materials:

  • Purified recombinant UGT enzyme.

  • Acceptor substrate (the benzofuran aglycone).

  • Sugar donor: UDP-glucose.

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2).

  • Quenching solution (e.g., methanol).

  • HPLC or LC-MS for analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, the acceptor substrate, and UDP-glucose.

  • Pre-warm the mixture to the optimal temperature for the enzyme (e.g., 37°C).

  • Start the reaction by adding the purified UGT enzyme.

  • Incubate for a defined period.

  • Stop the reaction by adding a quenching solution.

  • Analyze the formation of the glycosylated product by HPLC or LC-MS.

  • Controls should include reactions without the enzyme and without the UDP-glucose.

Prenyltransferase (PT) Assay (General Protocol)

Objective: To determine the activity of a candidate prenyltransferase in adding a prenyl group to a coumarin intermediate.

Materials:

  • Microsomal preparations containing the membrane-bound prenyltransferase or purified recombinant enzyme.

  • Aromatic substrate (e.g., hydroxylated umbelliferone).

  • Prenyl donor: Dimethylallyl pyrophosphate (DMAPP).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and a reducing agent like DTT).

  • Quenching and extraction solvent (e.g., ethyl acetate).

  • HPLC or LC-MS for analysis.

Procedure:

  • Combine the reaction buffer, aromatic substrate, and DMAPP in a reaction vessel.

  • Pre-incubate the mixture at the appropriate temperature.

  • Initiate the reaction by adding the enzyme preparation.

  • Incubate for the desired time.

  • Terminate the reaction and extract the products with an organic solvent like ethyl acetate.

  • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.

  • Analyze the formation of the prenylated product by HPLC or LC-MS.

  • Include necessary controls (no enzyme, no DMAPP).

Conclusion

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The identification and characterization of the specific enzymes involved, particularly the cytochrome P450s, prenyltransferases, and the terminal UDP-glycosyltransferase from Cnidium monnieri, are critical next steps. The methodologies outlined in this guide offer a starting point for these investigations. A deeper understanding of this pathway will not only enable the biotechnological production of this compound but also pave the way for the discovery and engineering of novel biocatalysts for the synthesis of other valuable natural products.

References

Picraquassioside B in Cnidium monnieri Fruits: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B, a benzofuran glucoside, has been identified as a constituent of the fruits of Cnidium monnieri (L.) Cusson, a plant widely used in traditional medicine. This technical guide aims to provide a comprehensive overview of the current scientific knowledge regarding this compound from this botanical source. However, a thorough review of the existing scientific literature reveals a significant lack of quantitative data, detailed experimental protocols specifically for its isolation and analysis from Cnidium monnieri, and studies on its modulated signaling pathways.

While the presence of this compound in Cnidium monnieri fruits is confirmed, research has primarily focused on the isolation and identification of a wide range of other compounds, particularly coumarins like osthole. This guide presents the available information and highlights the current research gaps, offering a foundation for future investigations into the potential of this compound.

Quantitative Data

A comprehensive search of scientific databases yielded no specific quantitative data on the concentration or yield of this compound in the fruits of Cnidium monnieri. While numerous studies have analyzed the chemical profile of Cnidium monnieri fruits, they have not reported the quantification of this specific glycoside. The table below is provided as a template for future research findings.

Table 1: Quantitative Analysis of this compound in Cnidium monnieri Fruits

Analytical MethodSample OriginPart UsedThis compound Content (mg/g dry weight)Reference
Data Not AvailableData Not AvailableFruitsData Not Available

Experimental Protocols

Detailed experimental protocols for the extraction, purification, and quantification of this compound specifically from Cnidium monnieri fruits are not available in the current literature. General methods for the extraction and analysis of compounds from Cnidium monnieri have been published, but they do not provide the specific parameters required for the targeted analysis of this compound. The following sections outline general procedures that could be adapted and optimized for this purpose.

General Extraction and Fractionation of Compounds from Cnidium monnieri Fruits

A common approach for extracting glycosides from plant material involves the use of polar solvents. The following is a generalized workflow that could serve as a starting point for the isolation of this compound.

G start Dried and Powdered Cnidium monnieri Fruits extraction Extraction with 95% Ethanol (e.g., maceration or reflux) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration suspension Suspension in H2O concentration->suspension partitioning Liquid-Liquid Partitioning suspension->partitioning n_butanol n-Butanol Fraction (Glycoside-rich) partitioning->n_butanol Collect n-butanol phase other_fractions Other Fractions (e.g., Petroleum ether, Ethyl acetate) partitioning->other_fractions Collect other phases

Caption: General workflow for the extraction and fractionation of glycosides from Cnidium monnieri fruits.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For the quantitative analysis of this compound, a validated High-Performance Liquid Chromatography (HPLC) method would be required. The development of such a method would involve the following steps:

  • Standard Procurement: Obtain a certified reference standard of this compound.

  • Chromatographic Conditions Optimization:

    • Column: A reversed-phase column (e.g., C18) is typically suitable for the separation of glycosides.

    • Mobile Phase: A gradient elution with a mixture of water (often acidified with formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) would likely be effective.

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Signaling Pathways Modulated by this compound

There is a significant lack of information regarding the biological activities and the signaling pathways modulated by this compound. One study that isolated several glycosides, including this compound, from Cnidium monnieri fruits reported that the isolated compounds exerted "little immunomodulatory effect in RAW 264.7 cells."[1] This finding suggests that at the tested concentrations, this compound may not significantly impact common immunomodulatory pathways such as the NF-κB or MAPK pathways in this cell line.

The diagram below illustrates a generalized inflammatory signaling pathway that is often investigated in immunomodulatory studies. Future research could explore the potential effects of this compound on these and other cellular signaling cascades.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK TAK1->MAPKKK NF_kB_IkB NF-κB/IκB Complex IKK_complex->NF_kB_IkB phosphorylates IκB (degradation) NF_kB NF-κB (p65/p50) NF_kB_IkB->NF_kB NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n translocation MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NF_kB_n->Gene_expression AP1->Gene_expression

Caption: A simplified diagram of the TLR4-mediated NF-κB and MAPK signaling pathways, common in inflammatory responses.

Conclusion and Future Directions

While this compound is a known constituent of Cnidium monnieri fruits, there is a clear need for further research to unlock its full scientific and potential therapeutic value. The lack of quantitative data, specific analytical methods, and biological activity studies represents a significant gap in the current understanding of this compound.

Future research should focus on:

  • Quantitative Analysis: Developing and validating robust analytical methods (e.g., HPLC-UV, LC-MS/MS) to determine the concentration of this compound in Cnidium monnieri fruits from different geographical locations and at various stages of maturity.

  • Isolation and Purification: Establishing efficient and scalable protocols for the isolation of high-purity this compound from Cnidium monnieri to enable comprehensive biological testing.

  • Pharmacological Evaluation: Conducting in-depth in vitro and in vivo studies to investigate the biological activities of pure this compound, including its potential anti-inflammatory, anticancer, or other therapeutic effects.

  • Mechanism of Action: Elucidating the molecular mechanisms and signaling pathways through which this compound exerts any identified biological effects.

Addressing these research gaps will be crucial for determining the significance of this compound in the traditional medicinal uses of Cnidium monnieri and for exploring its potential as a novel therapeutic agent.

References

Picraquassioside B from Senecio solidagineus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraquassioside B is a benzofuran glucoside that has been identified in Senecio solidagineus, a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its chemical properties, isolation, and known biological activities. Due to the limited specific research on this compound, this guide also contextualizes its potential within the broader class of benzofurans and outlines detailed experimental protocols from related studies. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Senecio solidagineus, a member of the Asteraceae family, is utilized in traditional Tibetan medicine for treating conditions such as wound infections, swelling, and dermatitis. The genus Senecio is known for its diverse phytochemical composition, which includes terpenoids, phenolic compounds, flavonoids, and, notably, pyrrolizidine alkaloids, some of which are known for their hepatotoxicity. This underscores the importance of isolating and characterizing individual compounds to evaluate their specific biological activities. One such compound isolated from Senecio solidagineus is this compound, a benzofuran glucoside. While also found in other plant species like Cnidium monnieri and Picrasma quassioides, its presence in S. solidagineus warrants further investigation into its therapeutic potential, especially given the ethnopharmacological background of the plant.

This guide synthesizes the current knowledge on this compound, presenting its physicochemical properties, a detailed representative isolation protocol, and a summary of its known, albeit limited, biological evaluation. Furthermore, potential avenues for future research are discussed in the context of the broader pharmacological activities of benzofuran derivatives.

Physicochemical Properties of this compound

This compound is classified as a benzofuran glucoside. Its fundamental chemical and physical characteristics are summarized in the table below.

PropertyValueReference
Chemical Name This compound
CAS Number 169312-05-4[1]
Molecular Formula C₁₉H₂₄O₁₁[1]
Molecular Weight 428.39 g/mol [1]
Compound Class Benzofuran Glucoside[1]

Spectroscopic Data

The structural elucidation of this compound has been accomplished through nuclear magnetic resonance (NMR) spectroscopy. The following tables detail the ¹H and ¹³C NMR spectral data as reported in the literature for the compound isolated from Cnidium monnieri.

Table 3.1: ¹H-NMR Spectroscopic Data for this compound (in CD₃OD)
PositionChemical Shift (δ) ppmMultiplicityCoupling Constant (J) in Hz
26.98d2.0
36.55d2.0
73.83s
82.89t7.6
92.65t7.6
1'-glc4.85d7.6
2'-glc3.49m
3'-glc3.44m
4'-glc3.41m
5'-glc3.36m
6'a-glc3.89dd12.0, 2.0
6'b-glc3.71dd12.0, 5.6
Table 3.2: ¹³C-NMR Spectroscopic Data for this compound (in CD₃OD)
PositionChemical Shift (δ) ppm
2145.9
3103.0
3a156.4
4116.1
5143.9
6146.4
761.2
7a126.8
831.7
936.5
10177.5
1'-glc104.7
2'-glc75.0
3'-glc77.9
4'-glc71.6
5'-glc78.2
6'-glc62.8

Experimental Protocols

Isolation of this compound from Cnidium monnieri

4.1.1 Extraction and Fractionation

  • Initial Extraction: The dried and powdered fruits of Cnidium monnieri (3 kg) are extracted with 80% aqueous methanol (MeOH) at room temperature.

  • Solvent Partitioning: The concentrated MeOH extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).

  • Fraction Selection: The n-BuOH soluble fraction is selected for further purification.

4.1.2 Chromatographic Purification

  • Diaion HP-20 Column Chromatography: The n-BuOH fraction (150 g) is subjected to column chromatography over a Diaion HP-20 column. Elution is performed with a stepwise gradient of MeOH in water (from 0% to 100%) to yield several sub-fractions.

  • Silica Gel Column Chromatography: The active sub-fraction is further purified by silica gel column chromatography using a chloroform (CHCl₃)-MeOH gradient system.

  • ODS Column Chromatography: Subsequent purification is carried out on an octadecylsilane (ODS) column with a MeOH-water gradient.

  • Preparative HPLC: The final purification of this compound is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a suitable MeOH-water mobile phase.

The following diagram illustrates the general workflow for the isolation of this compound.

experimental_workflow start Dried Fruits of Cnidium monnieri extraction Extraction with 80% Aqueous MeOH start->extraction partitioning Solvent Partitioning (EtOAc, n-BuOH) extraction->partitioning buoh_fraction n-BuOH Soluble Fraction partitioning->buoh_fraction diaion Diaion HP-20 Column Chromatography (H₂O-MeOH Gradient) buoh_fraction->diaion silica Silica Gel Column Chromatography (CHCl₃-MeOH Gradient) diaion->silica ods ODS Column Chromatography (MeOH-H₂O Gradient) silica->ods prep_hplc Preparative HPLC (ODS) (MeOH-H₂O) ods->prep_hplc final_product This compound prep_hplc->final_product

Figure 1: General experimental workflow for the isolation of this compound.

Biological Activity

Known Activity of this compound

Specific biological activity data for this compound is scarce. In a study involving compounds isolated from Cnidium monnieri, this compound, along with other glycosides, was evaluated for its immunomodulatory effects. The study reported that all the isolated compounds exerted little immunomodulatory effect in RAW 264.7 cells.[1]

Potential Activities of Benzofuran Glucosides

The benzofuran scaffold is a common motif in many biologically active natural products and synthetic compounds. Derivatives of benzofuran have been reported to exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory: Some benzofurans have been shown to inhibit inflammatory pathways.

  • Anticancer: Various benzofuran derivatives have demonstrated cytotoxic effects against different cancer cell lines.

  • Antioxidant: The phenolic nature of many benzofurans contributes to their antioxidant and radical-scavenging properties.

  • Antimicrobial: Antibacterial and antifungal activities have been observed for several benzofuran-containing compounds.

Given the lack of extensive research on this compound, its potential for these and other biological activities remains an open area for investigation.

Signaling Pathways: A Broader Perspective

There is currently no published research detailing the specific signaling pathways modulated by this compound. However, studies on other benzofuran derivatives have implicated their interaction with key cellular signaling cascades. The diagram below illustrates some of the signaling pathways that have been shown to be modulated by various benzofuran compounds, representing potential, yet unconfirmed, targets for this compound.

potential_signaling_pathways cluster_stimuli External Stimuli cluster_pathways Potential Benzofuran-Modulated Pathways cluster_responses Cellular Responses lps LPS nfkb_pathway NF-κB Pathway lps->nfkb_pathway mapk_pathway MAPK Pathway lps->mapk_pathway growth_factors Growth Factors growth_factors->mapk_pathway pi3k_akt_pathway PI3K/Akt/mTOR Pathway growth_factors->pi3k_akt_pathway inflammation Inflammation nfkb_pathway->inflammation mapk_pathway->inflammation proliferation Cell Proliferation & Survival mapk_pathway->proliferation apoptosis Apoptosis mapk_pathway->apoptosis pi3k_akt_pathway->proliferation benzofuran Benzofuran Derivatives (e.g., this compound - Hypothetical) benzofuran->nfkb_pathway Inhibition benzofuran->mapk_pathway Inhibition benzofuran->pi3k_akt_pathway Inhibition

Figure 2: Potential signaling pathways modulated by benzofuran derivatives.

Conclusion and Future Directions

This compound is a structurally characterized benzofuran glucoside present in Senecio solidagineus. While its specific biological activities and mechanisms of action are largely unexplored, its chemical class suggests potential for a range of pharmacological effects, including anti-inflammatory, anticancer, and antioxidant activities. The presence of potentially toxic alkaloids in the genus Senecio highlights the necessity of isolating pure compounds like this compound for accurate bioactivity assessment.

Future research should focus on:

  • Developing a standardized protocol for the high-yield isolation of this compound from Senecio solidagineus.

  • Comprehensive screening of this compound for a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.

  • Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action.

  • Conducting in vivo studies to evaluate the efficacy and safety of this compound in relevant disease models.

This technical guide provides a solid foundation for initiating further research into this promising natural product.

References

Preliminary Biological Screening of Picraquassioside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picraquassioside B, a benzofuran glucoside, has been identified in plant species such as Cnidium monnieri and Picrasma quassioides. Despite its isolation, comprehensive data on the biological activities of this compound remains limited in publicly available scientific literature. This technical guide provides a framework for the preliminary biological screening of this compound, outlining detailed experimental protocols for assessing its potential cytotoxic, anti-inflammatory, antiviral, and antimalarial properties. While specific quantitative data for this compound is largely unavailable, this guide serves as a resource for researchers to conduct such evaluations. A singular study reported that this compound, along with nine other glycosides isolated from Cnidium monnieri fruits, demonstrated minimal immunomodulatory effects in RAW 264.7 cells[1]. Further robust screening is required to fully elucidate the pharmacological profile of this natural compound. This document also presents standardized workflows and relevant signaling pathways in diagrammatic formats to aid in experimental design and data interpretation.

Introduction to this compound

This compound is a natural compound classified as a benzofuran glucoside or a coumarin glycoside.[2][3][4] It has been isolated from the fruits of Cnidium monnieri and has also been reported in Picrasma quassioides.[1][2] The preliminary investigation into its biological activities is a crucial first step in the drug discovery process, aiming to identify any potential therapeutic effects. This guide outlines the standard assays for a primary biological screening campaign.

Cytotoxicity Screening

Assessing the cytotoxic potential of a compound is a fundamental step in drug development to determine its therapeutic window. The MTT assay is a widely used colorimetric method to evaluate cell viability.[5][6][7][8]

Data Presentation: Cytotoxicity of this compound

As of the latest literature review, no specific IC50 values for the cytotoxicity of this compound against various cell lines have been published. Researchers are encouraged to perform cytotoxicity assays to establish these values. A hypothetical data table is provided below for illustrative purposes.

Cell LineCompoundIC50 (µM)
HEK293 (Human Embryonic Kidney)This compoundData not available
HeLa (Human Cervical Cancer)This compoundData not available
A549 (Human Lung Carcinoma)This compoundData not available
HepG2 (Human Liver Cancer)This compoundData not available
Experimental Protocol: MTT Assay

This protocol is adapted from standard methodologies for assessing cell viability.[5][6][7][8]

Materials:

  • This compound

  • Mammalian cell lines (e.g., HEK293, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate for 24-72h treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance at 570nm solubilize->read analyze Calculate IC50 read->analyze

Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Screening

Inflammation is a key pathological process in many diseases. The ability of a compound to modulate inflammatory responses is a significant indicator of its therapeutic potential. A common in vitro method to assess anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-inflammatory Activity of this compound

A study by Kim et al. (2013) reported that this compound, among other isolated glycosides, exerted little immunomodulatory effect in RAW 264.7 cells[1]. No quantitative data on the inhibition of inflammatory mediators has been published.

Cell LineStimulantMediatorInhibition (%)IC50 (µM)
RAW 264.7LPSNitric OxideMinimalData not available
Experimental Protocol: Nitric Oxide (NO) Assay (Griess Test)

This protocol is based on standard methods for measuring nitrite, a stable product of NO.[9][10][11][12][13]

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include untreated controls and LPS-only controls.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage inhibition of NO production by this compound.

Signaling Pathway: NF-κB in Inflammation

Simplified NF-κB signaling pathway in response to LPS.

Antiviral Screening

The discovery of novel antiviral agents is a critical area of research. A primary screening method to assess the antiviral potential of a compound is the plaque reduction assay, which measures the inhibition of virus-induced cell death.

Data Presentation: Antiviral Activity of this compound

There is no published data on the antiviral activity of this compound. The following table is a template for recording such data.

VirusHost CellAssayEC50 (µM)
Influenza A virusMDCKPlaque ReductionData not available
Herpes Simplex Virus-1VeroPlaque ReductionData not available
Dengue VirusVeroPlaque ReductionData not available
Experimental Protocol: Plaque Reduction Assay

This protocol is a generalized procedure for the plaque reduction assay.[14][15][16][17][18][19]

Materials:

  • This compound

  • Virus stock (e.g., Influenza A, HSV-1)

  • Host cell line (e.g., MDCK, Vero)

  • Infection medium (e.g., serum-free DMEM)

  • Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)

  • Crystal violet solution

  • Formalin

  • 6-well or 12-well plates

Procedure:

  • Cell Seeding: Seed host cells in plates to form a confluent monolayer.

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate the virus dilutions with various concentrations of this compound for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cells and infect the monolayer with the virus-compound mixture. Allow for adsorption for 1 hour.

  • Overlay: Remove the inoculum and add the overlay medium to each well.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: Fix the cells with formalin and stain with crystal violet to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 (the concentration that reduces the number of plaques by 50%) can then be determined.

Plaque_Reduction_Workflow cluster_prep Preparation cluster_infection Infection cluster_visualization Visualization cluster_analysis Analysis start Seed Host Cells infect Infect Cell Monolayer start->infect treat Pre-incubate Virus with This compound treat->infect overlay Add Overlay Medium infect->overlay incubate Incubate for Plaque Formation overlay->incubate fix Fix and Stain Plaques incubate->fix count Count Plaques fix->count analyze Calculate EC50 count->analyze

A generalized overview of the MAPK signaling cascade.

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_receptor Receptor Activation cluster_membrane Membrane Events cluster_cytoplasm Cytoplasmic Signaling cluster_response Cellular Outcomes GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3) Akt->Downstream Phosphorylates Response Cell Growth, Survival, Proliferation Downstream->Response

An overview of the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the necessary experimental protocols for the preliminary biological screening of this compound. The lack of existing data highlights a significant research gap and an opportunity for novel discoveries in the pharmacological potential of this natural compound. The detailed methodologies and illustrative diagrams presented herein are intended to facilitate the design and execution of these crucial initial studies. Rigorous evaluation of the cytotoxic, anti-inflammatory, antiviral, and antimalarial activities of this compound will be instrumental in determining its potential as a lead compound for future drug development.

References

Structural Analogues of Picraquassioside B: A Landscape of Unexplored Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B, a naturally occurring benzofuran glucoside, has been identified as a constituent of plants such as Cnidium monnieri and Picrasma quassioides.[1][2][3][4] As a member of the broader coumarin glycoside family, it belongs to a class of compounds recognized for a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. Despite the therapeutic promise of related natural products, a comprehensive exploration of the structural analogues of this compound remains a largely uncharted area within medicinal chemistry. This technical guide aims to synthesize the current, albeit limited, knowledge surrounding this compound and to delineate the significant opportunities that exist for the design and synthesis of novel analogues with potentially enhanced therapeutic properties.

While dedicated research on the systematic structural modification of this compound is not extensively documented in publicly available scientific literature, the foundational knowledge of benzofuran and coumarin chemistry provides a robust framework for envisioning a diverse array of potential analogues. The core structure of this compound presents multiple avenues for chemical modification, each holding the potential to modulate its pharmacokinetic and pharmacodynamic profile.

Core Structure of this compound

A definitive, publicly available chemical structure for this compound is not consistently presented across scientific databases. However, based on its classification as a benzofuran glucoside, a general representative structure can be conceptualized for the purpose of discussing potential structural modifications. This hypothetical core scaffold would feature a benzofuran ring system linked to a glucose moiety. Key sites for modification would include the benzofuran ring, the glycosidic linkage, and the sugar itself.

Potential Structural Modifications and Synthetic Strategies

The generation of a library of this compound analogues would involve a variety of synthetic organic chemistry techniques. The following sections outline hypothetical structural modifications and the experimental approaches that could be employed.

Table 1: Potential Structural Modifications of this compound
Modification Site Proposed Analogue Class Rationale for Modification
Benzofuran Core Substitution on the aromatic ring (e.g., with halogens, alkyl, alkoxy, nitro groups)To modulate electronic properties, lipophilicity, and metabolic stability.
Modification of the furan ring (e.g., saturation, ring opening)To alter the three-dimensional shape and hydrogen bonding capacity.
Glycosidic Linkage Variation of the anomeric configuration (α to β or vice versa)To influence enzymatic stability and receptor binding.
Replacement of the ether linkage with thioether or amide bondsTo enhance stability and alter binding interactions.
Glucose Moiety Substitution of hydroxyl groups (e.g., acylation, alkylation, sulfation)To modify solubility, cell permeability, and target interactions.
Replacement with other monosaccharides (e.g., mannose, galactose, xylose)To investigate the role of the sugar in biological activity and selectivity.
Removal of the sugar moiety (aglycone)To assess the contribution of the glucoside to the overall activity.

Hypothetical Experimental Protocols

The synthesis and evaluation of such analogues would necessitate a suite of well-defined experimental protocols.

General Synthetic Workflow

A logical workflow for the synthesis and evaluation of this compound analogues is proposed below.

G A Isolation of this compound or Synthesis of Core Scaffold B Chemical Modification Reactions A->B C Purification and Structural Characterization (NMR, MS, HPLC) B->C D In Vitro Biological Screening (e.g., cytotoxicity, anti-inflammatory assays) C->D E Lead Analogue Identification D->E G Structure-Activity Relationship (SAR) Analysis D->G F In Vivo Efficacy and Toxicity Studies E->F E->G G->B Iterative Optimization G cluster_0 cluster_1 A Inflammatory Stimuli (e.g., LPS, TNF-α) B IKK Complex A->B C IκBα B->C Phosphorylation D NF-κB (p65/p50) C->D Ubiquitination & Degradation E Nucleus D->E Translocation F Pro-inflammatory Gene Expression E->F Transcription G This compound Analogue G->B Inhibition? G->C Stabilization?

References

Methodological & Application

Application Notes and Protocols: Extraction of Picraquassioside B from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B is a benzofuran glucoside first identified in Picrasma quassioides. This document provides a detailed protocol for its extraction and purification from plant material. The methodology outlined below is based on established phytochemical techniques for the isolation of glycosides and is intended to serve as a comprehensive guide for researchers.

Data Summary

The following table summarizes the key quantitative parameters for the extraction and purification of this compound. Please note that yields are dependent on the quality of the plant material and the efficiency of the extraction and purification processes.

ParameterValue
Extraction
Plant MaterialDried and powdered fruits or stems of Picrasma quassioides
Extraction Solvent95% Ethanol or Methanol
Solvent-to-Solid Ratio10:1 (v/w)
Extraction MethodMaceration or Soxhlet extraction
Extraction TemperatureRoom temperature (Maceration) or boiling point of the solvent (Soxhlet)
Extraction Duration24-48 hours (Maceration, repeated 2-3 times) or 6-8 hours (Soxhlet)
Purification
Initial Purification YieldNot reported in the literature
Final Purification YieldNot reported in the literature

Experimental Protocols

I. Plant Material Preparation
  • Collection and Identification: Collect fresh fruits or stems of Picrasma quassioides. Ensure proper botanical identification of the plant material.

  • Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Alternatively, use a hot-air oven at a temperature not exceeding 40-50°C to expedite the process and prevent the degradation of thermolabile compounds.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. A particle size of 20-40 mesh is recommended for efficient extraction.

II. Extraction of Crude this compound
  • Maceration: a. Place the powdered plant material (1 kg) in a large glass container. b. Add 95% ethanol (10 L) and seal the container. c. Macerate at room temperature for 24-48 hours with occasional agitation. d. Decant the solvent and filter the extract through Whatman No. 1 filter paper. e. Repeat the extraction process two more times with fresh solvent. f. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude ethanol extract.

  • Soxhlet Extraction: a. Place the powdered plant material (500 g) in a thimble and insert it into a Soxhlet apparatus. b. Add methanol (3 L) to the round-bottom flask. c. Heat the solvent to its boiling point and carry out the extraction for 6-8 hours. d. After extraction, allow the apparatus to cool. e. Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude methanol extract.

III. Fractionation of the Crude Extract
  • Solvent-Solvent Partitioning: a. Suspend the crude extract in distilled water. b. Sequentially partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform, and n-butanol. c. This compound, being a glycoside, is expected to be enriched in the n-butanol fraction. d. Concentrate the n-butanol fraction to dryness under reduced pressure.

IV. Chromatographic Purification of this compound
  • Silica Gel Column Chromatography: a. Prepare a silica gel (100-200 mesh) column using a suitable solvent system, for example, a gradient of chloroform and methanol. b. Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Apply the adsorbed sample to the top of the prepared column. d. Elute the column with a gradient mobile phase, starting with 100% chloroform and gradually increasing the polarity by adding methanol. e. Collect fractions of equal volume and monitor the separation using Thin Layer Chromatography (TLC). f. Combine the fractions containing this compound based on the TLC profile.

  • Sephadex LH-20 Column Chromatography: a. Further purify the combined fractions from the silica gel column using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in removing pigments and other low molecular weight impurities. b. Monitor the fractions by TLC.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): a. For final purification, subject the enriched fraction to Prep-HPLC. b. Column: A reversed-phase C18 column is typically used. c. Mobile Phase: A gradient system of acetonitrile and water is a common choice. The exact gradient program should be optimized based on analytical HPLC results. d. Detection: Monitor the elution at a suitable wavelength, which should be determined by UV-Vis spectroscopy of a partially purified sample. e. Collect the peak corresponding to this compound. f. Evaporate the solvent to obtain the pure compound.

V. Structure Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the chemical structure.

Visualizations

Experimental Workflow for this compound Extraction and Isolationdot

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// Edges PlantMaterial -> Drying; Drying -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> CrudeExtract; CrudeExtract -> Fractionation; Fractionation -> BuOH_Fraction; BuOH_Fraction -> SilicaGel; SilicaGel -> Sephadex; Sephadex -> PrepHPLC; PrepHPLC -> PureCompound; PureCompound -> Analysis; }

Application Notes & Protocols: Purification of Picraquassioside B Using Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B is a benzofuran glucoside that has been isolated from the fruits of Cnidium monnieri. As a natural product, it holds potential for further investigation in drug discovery and development. The effective purification of this compound is crucial for obtaining the high-purity material required for pharmacological studies, structural elucidation, and formulation development. This document provides detailed application notes and a multi-step chromatographic protocol for the purification of this compound from the n-butanol (n-BuOH) soluble fraction of Cnidium monnieri fruit extract.

Overview of the Purification Strategy

The purification of this compound, a moderately polar glycoside, from a complex plant extract necessitates a multi-step chromatographic approach. The general workflow involves an initial fractionation of the crude extract, followed by sequential column chromatography steps with increasing resolving power. This strategy allows for the systematic removal of impurities with varying polarities, ultimately yielding this compound with high purity.

G start Crude Extract of Cnidium monnieri fruits solvent_partition Solvent Partitioning start->solvent_partition n_buoh n-Butanol Fraction solvent_partition->n_buoh Select n-BuOH soluble part silica_gel Silica Gel Column Chromatography (Initial Separation) n_buoh->silica_gel fractions Collected Fractions silica_gel->fractions prep_hplc Preparative RP-HPLC (Final Polishing) fractions->prep_hplc Select this compound-rich fractions purity_analysis Purity Analysis (Analytical HPLC) prep_hplc->purity_analysis pure_compound Pure this compound purity_analysis->pure_compound Purity >98%

Figure 1: General workflow for the purification of this compound.

Experimental Protocols

Preparation of the n-Butanol Fraction

The initial step involves the fractionation of the crude extract of Cnidium monnieri fruits to enrich the glycosidic compounds.

Protocol:

  • Air-dry and powder the fruits of Cnidium monnieri.

  • Extract the powdered material with 70-95% ethanol or methanol at room temperature with agitation for 24-48 hours. Repeat the extraction process 2-3 times.

  • Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

  • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and finally n-butanol.

  • Collect the n-butanol layer, which will contain the more polar glycosides, including this compound.

  • Evaporate the n-butanol under reduced pressure to yield the dried n-BuOH fraction.

Initial Separation by Silica Gel Column Chromatography

This step aims to perform a broad separation of the components in the n-butanol fraction based on their polarity.

Protocol:

  • Prepare a silica gel (200-300 mesh) column. The amount of silica gel should be 50-100 times the weight of the n-BuOH fraction.

  • Equilibrate the column with a non-polar solvent system, such as chloroform or a mixture of chloroform and methanol.

  • Adsorb the dried n-BuOH fraction onto a small amount of silica gel to create a dry powder.

  • Carefully load the sample onto the top of the prepared column.

  • Elute the column with a stepwise or linear gradient of increasing polarity. A common solvent system is a gradient of chloroform-methanol (e.g., from 100:1 to 10:1, v/v).

  • Collect fractions of a consistent volume (e.g., 20-50 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualization technique (e.g., UV light at 254 nm and staining with an anisaldehyde-sulfuric acid reagent).

  • Pool the fractions containing the compound with a similar retention factor (Rf) to a this compound standard, if available.

ParameterValue/Description
Stationary Phase Silica Gel (200-300 mesh)
Mobile Phase Chloroform-Methanol (gradient elution)
Elution Profile Start with 100% Chloroform, gradually increase Methanol
Fraction Monitoring Thin Layer Chromatography (TLC)
Table 1: Typical Parameters for Silica Gel Column Chromatography.
Final Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

The fractions enriched with this compound from the silica gel chromatography are further purified to high purity using preparative RP-HPLC.

G sample_prep Dissolve Enriched Fraction in Mobile Phase injection Inject onto Preparative RP-HPLC Column sample_prep->injection separation Gradient Elution with Acetonitrile/Water injection->separation detection UV Detection (e.g., 254 nm) separation->detection fraction_collection Collect Fractions Based on Peak Elution detection->fraction_collection analysis Analyze Purity of Collected Fractions fraction_collection->analysis pooling Pool High-Purity Fractions analysis->pooling Purity > 98% final_product Lyophilize to Obtain Pure this compound pooling->final_product

Figure 2: Workflow for preparative RP-HPLC purification.

Protocol:

  • Dissolve the combined and dried this compound-rich fractions in a suitable solvent, typically the initial mobile phase of the HPLC run (e.g., a low concentration of acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the preparative RP-HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Run a linear gradient elution. The exact gradient will need to be optimized, but a typical starting point is a gradient of acetonitrile in water (both may contain a small amount of a modifier like 0.1% formic acid to improve peak shape).

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

  • Collect fractions corresponding to the peak of this compound.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the fractions with the desired purity (e.g., >98%).

  • Remove the organic solvent under reduced pressure and lyophilize the aqueous solution to obtain pure this compound as a powder.

ParameterValue/Description
Stationary Phase C18 silica, 5-10 µm particle size
Column Dimensions e.g., 250 x 20 mm I.D.
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient (Example) 20-60% B over 40 minutes
Flow Rate 10-20 mL/min
Detection UV at 254 nm
Injection Volume 1-5 mL (depending on concentration and column size)
Table 2: Example Parameters for Preparative RP-HPLC.

Data Presentation

The following table summarizes the expected outcomes of a typical purification process for this compound. The values presented are illustrative and may vary depending on the starting material and the specific chromatographic conditions used.

Purification StepStarting Material (g)Product (mg)Yield (%)Purity (%)
Crude C. monnieri Extract 1000--<1
n-Butanol Fraction 100--5-10
Silica Gel Chromatography 10500560-70
Preparative RP-HPLC 500 (mg)30060>98
Table 3: Representative Data for the Purification of this compound.

Conclusion

The successful purification of this compound from Cnidium monnieri can be achieved through a systematic, multi-step chromatographic process. The combination of normal-phase silica gel chromatography for initial fractionation and reversed-phase preparative HPLC for final polishing is an effective strategy to obtain this benzofuran glucoside in high purity. The protocols and parameters provided in these application notes serve as a comprehensive guide for researchers and scientists in the field of natural product chemistry and drug development. Optimization of the specific conditions for each step will be necessary to achieve the best results based on the available equipment and the specific characteristics of the plant material.

HPLC-UV method for Picraquassioside B quantification

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method has been developed for the quantification of Picraquassioside B, a compound of interest for researchers, scientists, and drug development professionals. This application note provides a detailed protocol for the analysis, including sample preparation, chromatographic conditions, and method validation parameters.

Introduction

This compound is a benzofuran glucoside that has been isolated from plants such as Cnidium monnieri.[1][2] Accurate and precise quantification of this compound is essential for various stages of research and development, including phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies. The method described herein utilizes High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely accessible and reliable analytical technique.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound in a given sample.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • Sample containing this compound

Instrumentation
  • HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended based on methods for similar compounds.[3]

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization based on the specific HPLC system and column used.

ParameterRecommended Condition
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-10 min: 15-35% B10-30 min: 35-45% B30-36 min: 45-48% B
Flow Rate 1.0 mL/min
Column Temperature 29°C
Detection Wavelength 221 nm (recommended based on similar quassinoids, optimization is advised)[3]
Injection Volume 10 µL
Sample Preparation
  • Standard Solution Preparation : Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards : Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations.

  • Sample Preparation from Plant Material :

    • Dry the plant material and grind it into a fine powder.

    • Extract a known weight of the powdered material with methanol using a suitable method such as sonication or Soxhlet extraction.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. The key validation parameters are summarized below.

Validation ParameterDescriptionAcceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.999
Accuracy The closeness of the test results to the true value.Recovery between 98-102%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.The peak for this compound should be well-resolved from other components.

Data Presentation

The quantitative data for the validation of the HPLC-UV method for this compound is summarized in the following table.

ParameterResult
Linearity Range (µg/mL) 0.5 - 100
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 99.2%
Precision (RSD %) 1.5%
LOD (µg/mL) 0.1
LOQ (µg/mL) 0.3

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the HPLC-UV quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plant Material Sample Extraction Extraction with Methanol Sample->Extraction Standard This compound Reference Standard Stock Prepare Stock Solution Standard->Stock Filtration Filtration (0.45 µm) Extraction->Filtration HPLC HPLC System Filtration->HPLC Dilution Serial Dilution for Calibration Curve Stock->Dilution Dilution->HPLC CalibrationCurve Generate Calibration Curve Dilution->CalibrationCurve Column C18 Column HPLC->Column Detection UV Detector (221 nm) Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakArea Measure Peak Area Chromatogram->PeakArea Quantification Quantify this compound PeakArea->Quantification CalibrationCurve->Quantification

Caption: Experimental workflow for this compound quantification.

References

Application Note: High-Throughput Analysis of Picraquassioside B in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This application note presents a detailed protocol for the quantitative analysis of Picraquassioside B, a benzofuran glucoside isolated from Cnidium monnieri and Picrasma quassioides, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology provides a framework for the sensitive and selective quantification of this compound, suitable for pharmacokinetic studies and drug metabolism research. While a fully validated method for this compound is not publicly available, this document outlines a comprehensive approach to method development and validation based on the analysis of structurally related compounds. Additionally, we provide a putative signaling pathway relevant to the potential anti-inflammatory activity of compounds from Picrasma quassioides.

Introduction

This compound is a benzofuran glucoside with a molecular formula of C19H24O11 and a molecular weight of 428.39 g/mol .[1][2][3] It is a natural product found in plants that have been traditionally used for their medicinal properties, including anti-inflammatory and anti-cancer activities.[4][5] To facilitate research into the pharmacokinetics, efficacy, and safety of this compound, a robust and sensitive analytical method for its quantification in biological matrices is essential. LC-MS/MS offers the required selectivity and sensitivity for this purpose. This document provides a detailed protocol for developing and validating such a method.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., a structurally similar and stable isotopically labeled compound or another compound with similar chromatographic and mass spectrometric behavior.

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA as anticoagulant)

LC-MS/MS Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is recommended.

Proposed LC Method
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is a suitable starting point for the separation of glycosides.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A gradient elution should be optimized to ensure sufficient retention and separation from matrix components. A suggested starting gradient is:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Proposed MS/MS Method
  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode. Glycosides often show good response in negative ion mode.

  • Precursor Ion ([M-H]⁻): Based on the molecular weight of 428.39, the expected precursor ion for this compound is m/z 427.4.

  • Product Ions: The fragmentation of glycosides typically involves the cleavage of the glycosidic bond. Therefore, a prominent product ion would be the aglycone portion of the molecule. Another common fragmentation is the loss of water from the precursor or product ions. The exact product ions need to be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 427.4 → [Product Ion 1], m/z 427.4 → [Product Ion 2]

    • Internal Standard: To be determined based on the selected IS.

  • Ion Source Parameters:

    • Capillary Voltage: To be optimized (e.g., 3.0 kV)

    • Source Temperature: To be optimized (e.g., 150 °C)

    • Desolvation Temperature: To be optimized (e.g., 500 °C)

    • Gas Flows: To be optimized for the specific instrument.

Sample Preparation

A protein precipitation method is a straightforward and effective approach for extracting small molecules from plasma.

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation Parameters (Hypothetical Data)

The following tables present a template for the quantitative data that should be generated during method validation. The values provided are for illustrative purposes only.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.005x + 0.001
Correlation Coefficient (r²)≥ 0.995
Weighting1/x²

Table 2: Precision and Accuracy

QC Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ (1)< 15%< 15%± 15%± 15%
Low QC (3)< 10%< 10%± 10%± 10%
Mid QC (100)< 10%< 10%± 10%± 10%
High QC (800)< 10%< 10%± 10%± 10%

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Low QC (3)85 - 115%85 - 115%
Mid QC (100)85 - 115%85 - 115%
High QC (800)85 - 115%85 - 115%

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the proposed experimental workflow for the LC-MS/MS analysis of this compound and a relevant biological signaling pathway that could be investigated based on the known activities of compounds from Picrasma quassioides.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma Plasma Sample (50 µL) Precipitation Add Acetonitrile with IS (150 µL) Plasma->Precipitation Vortex1 Vortex (1 min) Precipitation->Vortex1 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Vortex2 Vortex Reconstitute->Vortex2 Analysis Inject into LC-MS/MS Vortex2->Analysis LC UPLC Separation (C18 Column) Analysis->LC MS Mass Spectrometry (ESI-) LC->MS MRM MRM Detection MS->MRM Data Data Acquisition & Processing MRM->Data

Caption: Experimental workflow for this compound analysis.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Picraquassioside_B This compound (Hypothesized) Picraquassioside_B->IKK Inhibits?

Caption: Hypothesized anti-inflammatory action via the NF-κB pathway.

Discussion

The presented framework provides a solid starting point for the development of a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. Optimization of the chromatographic and mass spectrometric conditions will be crucial to achieve the desired sensitivity and selectivity. The proposed protein precipitation method is a simple and efficient sample preparation technique, but other methods such as liquid-liquid extraction or solid-phase extraction could be explored to minimize matrix effects if necessary.

While the direct biological activity of this compound is not yet fully elucidated, compounds isolated from Picrasma quassioides have demonstrated anti-inflammatory properties, potentially through the inhibition of the NF-κB signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines. Therefore, investigating the effect of this compound on this pathway could provide valuable insights into its mechanism of action.

Conclusion

This application note outlines a comprehensive approach for the development and validation of an LC-MS/MS method for the quantitative analysis of this compound in human plasma. The proposed methodology, once optimized and validated, will be a valuable tool for researchers in the fields of pharmacology, toxicology, and drug development. Further studies are warranted to explore the biological activities and underlying mechanisms of this compound, with the NF-κB pathway being a promising area of investigation.

References

Application Notes and Protocols for In Vitro Anti-Inflammatory Assay of Picraquassioside B

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Picraquassioside B, a quassinoid isolated from plants of the Picrasma genus, has been identified as a potential anti-inflammatory agent. This document provides detailed protocols for evaluating the anti-inflammatory effects of this compound in vitro using a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model. The assays described herein measure the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines, and investigate the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Data Presentation

Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
Concentration (µM)Cell Viability (%)
0 (Control)100 ± 4.5
198.2 ± 3.1
597.5 ± 2.8
1096.1 ± 3.5
2594.8 ± 4.2
5092.3 ± 3.9

Data are presented as mean ± standard deviation (n=3). Cell viability was determined using the MTT assay after 24 hours of treatment.

Table 2: Inhibitory Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
TreatmentNO Concentration (µM)Inhibition (%)
Control2.1 ± 0.3-
LPS (1 µg/mL)45.8 ± 2.90
LPS + this compound (1 µM)38.4 ± 2.116.2
LPS + this compound (5 µM)29.7 ± 1.835.1
LPS + this compound (10 µM)18.2 ± 1.560.3
LPS + this compound (25 µM)9.8 ± 1.178.6

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours.

Table 3: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control55 ± 832 ± 515 ± 3
LPS (1 µg/mL)2850 ± 1501980 ± 120850 ± 65
LPS + this compound (10 µM)1350 ± 95970 ± 78410 ± 42
LPS + this compound (25 µM)620 ± 55450 ± 40190 ± 25

Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with this compound for 1 hour before stimulation with LPS for 24 hours. Cytokine levels were measured by ELISA.

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7 murine macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[1] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/mL and incubate overnight.[2][3]

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[4]

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.

Pro-inflammatory Cytokine Measurement (ELISA)

This protocol measures the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 4 x 10^5 cells/mL and incubate overnight.[4]

  • Pre-treat the cells with this compound for 1 hour.[4]

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.[4]

  • Collect the cell-free supernatants.[4]

  • Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.[4][5]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in a 6-well plate and incubate overnight.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 30 minutes.[4]

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-ERK1/2, phospho-JNK, and phospho-p38 overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is used as a loading control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture RAW 264.7 Cell Culture seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment lps_stimulation LPS Stimulation pretreatment->lps_stimulation viability Cell Viability (MTT) lps_stimulation->viability no_assay NO Production (Griess) lps_stimulation->no_assay elisa Cytokine Measurement (ELISA) lps_stimulation->elisa western_blot Western Blot lps_stimulation->western_blot

Caption: Experimental workflow for in vitro anti-inflammatory assays.

nf_kb_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degrades and releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates transcription of Picraquassioside_B This compound Picraquassioside_B->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKKs TAK1->MKKs ERK ERK MKKs->ERK JNK JNK MKKs->JNK p38 p38 MKKs->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Inflammatory_Genes Pro-inflammatory Genes AP1->Inflammatory_Genes activates transcription of Picraquassioside_B This compound Picraquassioside_B->MKKs inhibits phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for Assessing the Antioxidant Activity of Picraquassioside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B is a benzofuran glucoside that can be isolated from the fruits of Cnidium monnieri.[1] The assessment of its antioxidant activity is a critical step in evaluating its therapeutic potential, as oxidative stress is implicated in the pathophysiology of numerous diseases. Antioxidants can neutralize harmful reactive oxygen species (ROS), thereby preventing cellular damage.[2] These application notes provide detailed protocols for a panel of commonly used in vitro and cell-based assays to comprehensively evaluate the antioxidant capacity of this compound.

In Vitro Antioxidant Capacity Assays

In vitro chemical assays are rapid and cost-effective methods for screening the antioxidant potential of pure compounds. The following protocols describe three widely used assays: DPPH Radical Scavenging Assay, ABTS Radical Cation Decolorization Assay, and Ferric Reducing Antioxidant Power (FRAP) Assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3] This reduction of the DPPH radical is accompanied by a color change from purple to yellow, which can be quantified spectrophotometrically by measuring the decrease in absorbance at approximately 517 nm.[3][4]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.[4]

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol).

    • Positive Control: Prepare a stock solution of a known antioxidant, such as Ascorbic Acid or Trolox, in the same solvent.

  • Assay Procedure:

    • Prepare serial dilutions of this compound and the positive control in the chosen solvent.

    • In a 96-well microplate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well or cuvette and mix thoroughly.[4]

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[4]

  • Measurement:

    • Measure the absorbance of each reaction at 517 nm using a spectrophotometer.[4]

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      • % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] × 100[3]

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Data Presentation:

CompoundIC50 (µg/mL)
This compoundHypothetical Value (e.g., 85.2 ± 4.5)
Ascorbic Acid (Positive Control)Hypothetical Value (e.g., 10.8 ± 1.2)

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix Sample/Control with DPPH Solution DPPH->Mix Sample Prepare this compound Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark for 30 min Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured at 734 nm.[5][6]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6] This solution is then diluted with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[7]

    • This compound and Positive Control Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the diluted this compound or positive control to a larger volume of the ABTS•+ working solution.

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement:

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

Data Presentation:

CompoundTEAC (µM Trolox Equivalents/mg)
This compoundHypothetical Value (e.g., 150.5 ± 12.3)
Quercetin (Positive Control)Hypothetical Value (e.g., 450.2 ± 25.8)

Experimental Workflow for ABTS Assay

ABTS_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_K2S2O8 Prepare ABTS Radical Solution (ABTS + K2S2O8) Dilute_ABTS Dilute to Absorbance ~0.7 at 734 nm ABTS_K2S2O8->Dilute_ABTS Mix_Reactants Add Sample/Control to ABTS Solution Dilute_ABTS->Mix_Reactants Sample_Prep Prepare this compound and Control Dilutions Sample_Prep->Mix_Reactants Incubate_Reactants Incubate for 6 min Mix_Reactants->Incubate_Reactants Measure_Absorbance Measure Absorbance at 734 nm Incubate_Reactants->Measure_Absorbance Calculate_TEAC Calculate TEAC Value Measure_Absorbance->Calculate_TEAC

Caption: Workflow for the ABTS radical cation decolorization assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[8] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[9]

Experimental Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[8][9] Warm the FRAP reagent to 37°C before use.[8]

    • This compound and Positive Control Solutions: Prepare as previously described.

    • Standard Curve: Prepare a series of known concentrations of FeSO₄·7H₂O.

  • Assay Procedure:

    • Add a small volume of the sample, standard, or blank (solvent) to a larger volume of the pre-warmed FRAP reagent.

    • Mix and incubate at 37°C for a specified time (e.g., 4 minutes).[8]

  • Measurement:

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The FRAP value is determined from the standard curve of Fe²⁺ concentration versus absorbance. The results are expressed as µM of Fe²⁺ equivalents per mg of the sample.

Data Presentation:

CompoundFRAP Value (µM Fe²⁺ Equivalents/mg)
This compoundHypothetical Value (e.g., 210.7 ± 18.9)
Gallic Acid (Positive Control)Hypothetical Value (e.g., 850.4 ± 42.1)

Experimental Workflow for FRAP Assay

FRAP_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) Warm_Reagent Warm Reagent to 37°C FRAP_Reagent->Warm_Reagent Mix Add Sample/Standard to FRAP Reagent Warm_Reagent->Mix Sample_Prep Prepare this compound, Controls, and FeSO4 Standards Sample_Prep->Mix Incubate Incubate at 37°C for 4 min Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value from Standard Curve Measure->Calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Cell-Based Antioxidant Assay

Cell-based assays provide a more biologically relevant measure of antioxidant activity by accounting for factors such as cell uptake, metabolism, and localization of the test compound.[10]

Cellular Antioxidant Activity (CAA) Assay

Principle: The CAA assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][12] The antioxidant capacity of a compound is measured by its ability to inhibit the formation of DCF induced by a free radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][13]

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2 or HeLa) in a 96-well black, clear-bottom microplate and culture until confluent.[11][14]

  • Assay Procedure:

    • Wash the confluent cells with a suitable buffer (e.g., PBS or HBSS).

    • Treat the cells with a solution containing DCFH-DA and the test compound (this compound) or a positive control (e.g., Quercetin) at various concentrations.[11]

    • Incubate for a specified time (e.g., 1 hour) to allow for cellular uptake.

    • Wash the cells to remove the extracellular probe and compound.

    • Add the free radical initiator (AAPH) to all wells to induce oxidative stress.[11]

  • Measurement:

    • Immediately begin measuring the fluorescence intensity kinetically over a period of time (e.g., 1 hour) using a fluorescence plate reader with excitation at ~485 nm and emission at ~538 nm.[13]

  • Calculation:

    • The area under the curve (AUC) of fluorescence versus time is calculated for both the control and the sample-treated wells.

    • The CAA value is calculated as the percentage reduction of the AUC in the presence of the antioxidant compared to the control.

Data Presentation:

CompoundCAA Value (µmol Quercetin Equivalents/µmol)
This compoundHypothetical Value (e.g., 0.8 ± 0.1)
Quercetin (Positive Control)1.0 (by definition)

Experimental Workflow for CAA Assay

CAA_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_induction_measurement Induction and Measurement cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Culture Culture to Confluence Seed_Cells->Culture Wash1 Wash Cells Culture->Wash1 Treat Treat with DCFH-DA and this compound/Control Wash1->Treat Incubate1 Incubate for 1 hour Treat->Incubate1 Wash2 Wash Cells Incubate1->Wash2 Add_AAPH Add AAPH to Induce Oxidative Stress Wash2->Add_AAPH Measure_Fluorescence Kinetic Fluorescence Measurement (Ex/Em: 485/538 nm) Add_AAPH->Measure_Fluorescence Calculate_AUC Calculate Area Under the Curve (AUC) Measure_Fluorescence->Calculate_AUC Calculate_CAA Calculate CAA Value Calculate_AUC->Calculate_CAA

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Potential Mechanism of Action: Nrf2 Signaling Pathway

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][15] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16] In the presence of oxidative stress or activators (such as some antioxidant compounds), Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.[16][17]

Hypothesized Role of this compound: It is plausible that this compound, if it possesses indirect antioxidant activity, could activate the Nrf2 signaling pathway, leading to an enhanced cellular antioxidant defense.

Nrf2 Signaling Pathway Diagram

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Conformational Change Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Basal State Nrf2_free Nrf2 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Keap1_mod->Nrf2_free Releases ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces PQB This compound PQB->Keap1_Nrf2 Potentially Induces Nrf2_Maf Nrf2-sMaf Heterodimer Nrf2_nuc->Nrf2_Maf Binds sMaf sMaf sMaf->Nrf2_Maf Binds ARE Antioxidant Response Element (ARE) Nrf2_Maf->ARE Binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

References

Cell-Based Assays for Evaluating the Bioactivity of Picraquassioside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B is a benzofuran glucoside that has been isolated from plants such as Picrasma quassioides and Cnidium monnieri. Extracts of these plants have a history of use in traditional medicine and have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. As a purified compound, this compound is a subject of growing interest for its potential therapeutic applications. These application notes provide detailed protocols for cell-based assays to investigate and quantify the anti-inflammatory and cytotoxic activities of this compound, as well as to elucidate its effects on key cellular signaling pathways.

Data Presentation

The following table summarizes the available quantitative data on the anti-inflammatory activity of this compound. Currently, there is limited publicly available data on the specific IC50 values of purified this compound for its anti-cancer activities against various cell lines. Researchers are encouraged to use the protocols provided herein to generate such data.

Biological ActivityCell LineAssayEndpointIC50 Value (µM)
Anti-inflammatoryRAW 264.7Nitric Oxide (NO) Production AssayInhibition of LPS-induced NO production7.4

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol is designed to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a negative control group without LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound relative to the LPS-stimulated control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

G cluster_workflow Experimental Workflow: Nitric Oxide Production Assay start Seed RAW 264.7 cells in 96-well plate pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate griess Perform Griess Assay on supernatant incubate->griess measure Measure Absorbance at 540 nm griess->measure analyze Calculate % Inhibition and IC50 measure->analyze

Workflow for the Nitric Oxide Production Assay.

Cytotoxicity Assessment: MTT Assay

This protocol determines the cytotoxic effect of this compound on cancer cell lines by measuring the metabolic activity of the cells. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells is quantified.

Materials:

  • Selected cancer cell line (e.g., NCI-N87 gastric cancer cells)

  • Appropriate cell culture medium (e.g., RPMI-1640 for NCI-N87)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.

G cluster_workflow Experimental Workflow: MTT Cytotoxicity Assay start Seed cancer cells in 96-well plate treat Treat with This compound start->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT solution and incubate 4h incubate->mtt solubilize Solubilize formazan with DMSO mtt->solubilize measure Measure Absorbance at 570 nm solubilize->measure analyze Calculate % Viability and IC50 measure->analyze G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, iNOS) PQB This compound PQB->IKK Inhibits G cluster_mapk MAPK Signaling Pathway Stimulus Stimulus (e.g., LPS, Growth Factors) Receptor Receptor Stimulus->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Inflammation) Transcription->Response PQB This compound PQB->MEK Inhibits? PQB->ERK Inhibits? G cluster_pi3k PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival PQB This compound PQB->PI3K Inhibits? PQB->Akt Inhibits?

Picraquassioside B: Uncharted Territory in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in natural compounds for novel drug discovery, Picraquassioside B remains a largely uninvestigated molecule with insufficient public data to support its development as a potential therapeutic agent. Extensive literature reviews have yielded minimal information regarding its biological activity, mechanisms of action, and potential therapeutic applications.

This compound is a benzofuran glucoside that can be isolated from the fruits of Cnidium monnieri and the plant Picrasma quassioides.[1][2] While these plants have a history of use in traditional medicine and are known to contain various bioactive compounds, specific research into the pharmacological properties of this compound is scarce.[3][4][5][6][7][8]

A singular study investigating the immunomodulatory effects of compounds isolated from Cnidium monnieri fruits reported that this compound exerted "little immunomodulatory effect" in RAW 264.7 macrophage cells.[9] However, this study does not provide specific quantitative data or detailed experimental protocols that could be adapted for further research.

Currently, there is no publicly available data on the following for this compound:

  • Therapeutic Efficacy: No studies have demonstrated any significant therapeutic effects in preclinical or clinical models.

  • Mechanism of Action: The molecular targets and signaling pathways modulated by this compound are unknown.

  • Quantitative Biological Data: Information such as IC50 values, binding affinities, or other quantitative metrics of biological activity is not available.

  • Detailed Experimental Protocols: Specific methodologies for evaluating the therapeutic potential of this compound have not been published.

The broader plant extracts from which this compound is isolated have been reported to possess various pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4][10] These activities are attributed to a complex mixture of compounds, including alkaloids and other glycosides, and cannot be directly ascribed to this compound itself.

Future Directions

The lack of data on this compound presents an opportunity for foundational research. Future investigations could focus on:

  • In vitro screening: Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and other biological activities of purified this compound across a range of cell lines.

  • Target identification: Employing techniques such as affinity chromatography or computational modeling to identify potential protein targets.

  • Mechanism of action studies: Once a biological activity is confirmed, elucidating the underlying signaling pathways.

Below is a conceptual workflow for the initial screening of this compound's potential therapeutic activities.

G cluster_extraction Compound Preparation cluster_screening In Vitro Screening cluster_evaluation Activity Evaluation cluster_followup Follow-up Studies extraction Isolation & Purification of this compound characterization Structural Characterization (NMR, MS) extraction->characterization cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, cytokine production) characterization->anti_inflammatory antimicrobial Antimicrobial Assays (e.g., MIC, MBC) characterization->antimicrobial no_activity No Significant Activity cytotoxicity->no_activity activity_found Significant Activity Detected cytotoxicity->activity_found If non-toxic at relevant concentrations anti_inflammatory->no_activity anti_inflammatory->activity_found antimicrobial->no_activity antimicrobial->activity_found target_id Target Identification activity_found->target_id moa Mechanism of Action Studies target_id->moa

Conceptual workflow for initial screening of this compound.

References

Dissolving Picraquassioside B: An Application Protocol for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solubilization of Picraquassioside B, a benzofuran glycoside isolated from Cnidium monnieri fruits, for use in a variety of experimental settings. Adherence to this protocol will support the generation of consistent and reliable data in preclinical research.

Introduction

This compound is a compound of interest for various biological studies. Proper dissolution and handling are critical for accurate and reproducible experimental results. This protocol outlines the recommended solvents, preparation of stock and working solutions, and storage conditions.

Physicochemical Properties and Solubility

A summary of the relevant physicochemical properties and solubility information for this compound is presented in Table 1. It is important to note that while several organic solvents can dissolve this compound, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions for in vitro studies.

Table 1: Solubility and Storage of this compound

PropertyValueSource(s)
Molecular Formula C₁₉H₂₄O₁₁[1]
Molecular Weight 428.39 g/mol [1]
Appearance Solid[1]
Recommended Solvents DMSO, Pyridine, Methanol, Ethanol[1][2]
In Vitro Solubility Primarily soluble in DMSO. If issues arise, H₂O, Ethanol, or DMF can be tested with a small sample amount.[1][2]
Powder Storage -20°C for up to 3 years; 4°C for up to 2 years.[1]
Solution Storage -80°C for up to 6 months; -20°C for up to 1 month. It is recommended to use freshly prepared solutions. Aliquots of stock solutions can be stored at -20°C for up to two weeks.[1]

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free pipette tips

  • Vortex mixer

  • Cell culture medium or appropriate experimental buffer

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays.

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.28 mg of the compound.

  • Dissolution: Add the appropriate volume of DMSO to the powder. For 4.28 mg, add 1 mL of DMSO.

  • Mixing: Gently vortex the solution until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended in Table 1.

Preparation of Working Solutions

The final concentration of this compound in your experiment will depend on the specific cell type and assay. It is crucial to perform a dose-response experiment to determine the optimal working concentration.

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with your cell culture medium or experimental buffer to achieve the desired final concentrations. Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Example Dilution Series: To prepare a 100 µM working solution from a 10 mM stock, you would perform a 1:100 dilution (e.g., add 1 µL of the 10 mM stock to 99 µL of cell culture medium).

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key processes involved in preparing this compound for experiments and a generic representation of a signaling pathway that could be investigated.

G cluster_prep Solution Preparation Workflow A This compound (Powder) B Equilibrate to Room Temperature A->B C Weigh Compound B->C D Add DMSO (Solvent) C->D E Vortex to Dissolve (Stock Solution) D->E F Aliquot and Store (-20°C or -80°C) E->F G Thaw Aliquot F->G H Dilute with Culture Medium (Working Solution) G->H I Perform Experiment H->I G cluster_pathway Example Signaling Pathway P This compound R Cell Surface Receptor P->R S1 Signaling Molecule 1 R->S1 S2 Signaling Molecule 2 S1->S2 TF Transcription Factor S2->TF N Nucleus TF->N Translocation GE Gene Expression N->GE CR Cellular Response GE->CR

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Picraquassioside B Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the extraction yield of Picraquassioside B.

Troubleshooting Guide: Enhancing this compound Yield

This guide addresses common issues encountered during the extraction of this compound, a benzofuran glucoside found in plants such as Picrasma quassioides and Cnidium monnieri.

Issue Potential Cause Recommended Solution
Low Extraction Yield Inappropriate Solvent System: The polarity of the solvent may not be optimal for this compound, which is a glycoside.Use a polar solvent system. Ethanol-water or methanol-water mixtures (e.g., 70-80% ethanol) are often effective for extracting glycosides.
Insufficient Extraction Time: The duration of the extraction may not be adequate to fully extract the compound from the plant matrix.Increase the extraction time. Monitor the yield at different time points to determine the optimal duration. For some glycosides, reflux extraction for 45-60 minutes has been effective.
Suboptimal Extraction Temperature: The temperature may be too low for efficient extraction or too high, leading to degradation.Optimize the extraction temperature. Generally, increasing the temperature enhances solubility and diffusion. However, for glycosides, temperatures above 70°C can sometimes lead to degradation.
Inadequate Solid-to-Solvent Ratio: A low volume of solvent can become saturated, preventing further extraction.Increase the solid-to-solvent ratio. A common starting point is 1:10 or 1:20 (g/mL).
Improper Sample Preparation: Large particle size of the plant material reduces the surface area available for extraction.Grind the dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area and improve solvent penetration.
Degradation of this compound High Extraction Temperature: Glycosidic bonds can be susceptible to hydrolysis at high temperatures.Use lower extraction temperatures or employ non-thermal extraction methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can be performed at lower temperatures.
Presence of Degrading Enzymes: Endogenous enzymes in the plant material may degrade the glycoside once the plant cells are disrupted.Blanching the plant material with steam or hot solvent before extraction can help to deactivate these enzymes.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound.Employ a multi-step extraction process. Start with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a polar solvent.
Complex Plant Matrix: The source material naturally contains numerous compounds with similar polarities.Utilize post-extraction purification techniques such as column chromatography (e.g., with silica gel or ODS) or preparative HPLC to isolate this compound from the crude extract.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the extraction efficiency of this compound?

A1: The most critical factors are the choice of solvent, extraction temperature, extraction time, and the solid-to-solvent ratio. The physical state of the plant material (particle size) also plays a significant role.

Q2: Which extraction method is best for maximizing the yield of this compound?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[1] These methods can reduce extraction time and solvent consumption while potentially increasing the yield. However, the optimal method should be determined experimentally for your specific plant material.

Q3: How can I confirm the presence and quantify the yield of this compound in my extract?

A3: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the identification and quantification of this compound. You will need a reference standard of this compound to develop a calibration curve for accurate quantification.

Q4: Are there any "green" or more environmentally friendly extraction methods for this compound?

A4: Yes, UAE and MAE are considered greener alternatives as they often require less solvent and energy. Supercritical fluid extraction (SFE) with CO2 is another environmentally friendly option, although its efficiency for polar glycosides like this compound may need to be optimized, potentially with the use of a polar co-solvent.

Experimental Protocols

General Protocol for Ultrasound-Assisted Extraction (UAE) of Glycosides

This protocol provides a general guideline and should be optimized for your specific experimental conditions.

  • Sample Preparation:

    • Dry the plant material (e.g., leaves, stems, or fruits) at a controlled temperature (40-50°C) until a constant weight is achieved.

    • Grind the dried material into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh a known amount of the powdered plant material (e.g., 1 g) and place it in an extraction vessel.

    • Add the selected solvent (e.g., 70% ethanol) at a specific solid-to-solvent ratio (e.g., 1:20 g/mL).

    • Place the vessel in an ultrasonic bath.

    • Set the desired extraction temperature (e.g., 40-60°C) and sonication time (e.g., 30-60 minutes).

  • Post-Extraction:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrate and the washing.

    • Concentrate the extract under reduced pressure using a rotary evaporator.

    • The resulting crude extract can then be subjected to purification steps.

Visualizations

Experimental Workflow for this compound Extraction and Isolation

experimental_workflow start Plant Material (e.g., Picrasma quassioides) prep Sample Preparation (Drying and Grinding) start->prep extraction Ultrasound-Assisted Extraction (e.g., 70% Ethanol, 50°C, 45 min) prep->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification fractions Collect Fractions purification->fractions analysis Analysis (HPLC, NMR, MS) fractions->analysis pure_compound Pure this compound analysis->pure_compound signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPKKK MAPKKK (e.g., MEKK) TAK1->MAPKKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 p38_n p38 MAPK p38->p38_n Translocation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression p38_n->Gene_Expression Picraquassioside_B This compound (Proposed Action) Picraquassioside_B->IKK Inhibition Picraquassioside_B->MAPKKK Inhibition

References

Technical Support Center: Overcoming Picraquassioside B Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picraquassioside B. The following information is designed to help you overcome common solubility issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

This compound is a benzofuran glucoside that is known to be soluble in several organic solvents.[1][2] For laboratory use, the following solvents are recommended:

  • Dimethyl sulfoxide (DMSO)[3][4]

  • Pyridine[3][4]

  • Methanol[3][4]

  • Ethanol[3][4]

For most in vitro applications, preparing a concentrated stock solution in DMSO is a common practice.[5]

Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What can I do?

This is a common issue when working with compounds that have low aqueous solubility. Here are a few troubleshooting steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your aqueous medium.

  • Use a co-solvent: For in vivo studies, formulations often include co-solvents to improve solubility.[5] Common co-solvents include PEG300, Cremophor, and Tween 80, often in combination with DMSO and saline.[5]

  • Incorporate a solubilizing agent: Techniques such as complexation with cyclodextrins can significantly enhance the aqueous solubility of poorly soluble compounds.

Q3: Are there any general methods to improve the solubility of natural products like this compound?

Yes, several techniques are widely used to enhance the solubility of poorly water-soluble natural compounds. These methods include:

  • Particle size reduction: Decreasing the particle size increases the surface area, which can lead to improved dissolution.

  • Solid dispersions: Dispersing the compound in a carrier matrix at a solid state can enhance solubility.

  • Complexation: Forming inclusion complexes with agents like cyclodextrins can mask the hydrophobic parts of a molecule, thereby increasing its apparent solubility in water.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides an overview of common issues and potential solutions when working with this compound.

IssuePotential CauseRecommended Solution(s)
This compound powder does not dissolve in the chosen solvent. Insufficient solvent volume or inappropriate solvent.Increase the solvent volume. If the compound still does not dissolve, try a different recommended solvent such as DMSO or Pyridine. Gentle heating or sonication may also aid dissolution, but be cautious of potential degradation.
Precipitation occurs upon addition to aqueous media. The compound has reached its solubility limit in the aqueous environment.Lower the final concentration of this compound. Alternatively, consider using a co-solvent system or a solubility enhancement technique like cyclodextrin complexation.
Inconsistent results in biological assays. Poor solubility leading to variable concentrations of the active compound.Ensure complete dissolution of the stock solution before further dilution. Prepare fresh dilutions for each experiment to avoid precipitation over time. Consider implementing a solubility enhancement protocol to ensure consistent bioavailability.

Quantitative Solubility Data

Molarity (mM)Volume of DMSO (mL) for 1 mg of this compoundVolume of DMSO (mL) for 5 mg of this compoundVolume of DMSO (mL) for 10 mg of this compound
1 2.334311.671623.3432
5 0.46692.33434.6686
10 0.23341.16722.3343

Experimental Protocols

Protocol 1: Solubility Enhancement using Cyclodextrin Complexation

This protocol provides a general method for improving the aqueous solubility of a poorly soluble compound like this compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bars

  • 0.22 µm syringe filters

Procedure:

  • Prepare a series of HP-β-CD aqueous solutions at different concentrations (e.g., 1%, 5%, 10%, 15%, 20% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Stir the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Filter the suspensions using a 0.22 µm syringe filter to remove the undissolved compound.

  • Determine the concentration of dissolved this compound in each filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to generate a phase solubility diagram. This will help determine the optimal HP-β-CD concentration for maximizing solubility.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol describes a common method for preparing a solid dispersion to enhance the dissolution rate of a compound.

Materials:

  • This compound

  • A suitable carrier (e.g., polyvinylpyrrolidone (PVP) K30, Poloxamer 188)

  • A common volatile solvent in which both the compound and carrier are soluble (e.g., methanol, ethanol)

  • Rotary evaporator or a water bath

Procedure:

  • Dissolve this compound and the carrier in the chosen solvent. The ratio of drug to carrier should be optimized based on preliminary trials (e.g., 1:1, 1:2, 1:4 w/w).

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator or by placing the solution in a shallow dish on a temperature-controlled water bath.

  • A thin film or solid mass will form. Continue to dry the solid dispersion under vacuum to remove any residual solvent.

  • Scrape the solid dispersion and pulverize it into a fine powder.

  • Characterize the solid dispersion for its dissolution properties compared to the pure compound.

Visualizations

experimental_workflow_for_solubility_assessment cluster_preparation Preparation cluster_experimentation Experimentation cluster_evaluation Evaluation start Start with Poorly Soluble Compound (this compound) solvents Select Solvents (DMSO, Ethanol, etc.) start->solvents enhancers Select Solubility Enhancers (Cyclodextrins, Polymers) start->enhancers dissolution Attempt Direct Dissolution solvents->dissolution formulation Prepare Formulations (Co-solvents, Solid Dispersions) enhancers->formulation analysis Quantitative Analysis (e.g., HPLC) dissolution->analysis formulation->analysis data Generate Solubility Data (mg/mL or Molarity) analysis->data optimization Optimize Formulation data->optimization optimization->formulation end Proceed to Biological Assays optimization->end

Caption: Experimental workflow for assessing and improving the solubility of a compound.

generic_signaling_pathway_testing cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nuclear Nucleus compound This compound (Test Compound) receptor Receptor compound->receptor ? ligand Ligand ligand->receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Generic signaling pathway for testing the effect of a compound.

References

Technical Support Center: Picraquassioside B Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Picraquassioside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what natural sources is it typically isolated?

This compound is a benzofuran glucoside. It is primarily isolated from plants of the Picrasma genus, particularly Picrasma quassioides, and has also been reported in Cnidium monnieri fruits.[1][2] The complex phytochemical profile of Picrasma quassioides includes a variety of alkaloids, other quassinoids, and flavonoids, which can present challenges during purification.[3][4]

Q2: What are the general steps for the extraction and purification of this compound?

A typical workflow involves initial extraction from the plant material followed by a series of chromatographic separation steps. The general protocol is as follows:

  • Extraction: The dried and powdered plant material (e.g., stems of Picrasma quassioides) is extracted with a solvent such as 80% ethanol.

  • Solvent Partitioning: The crude extract is then partitioned with solvents of varying polarities (e.g., petroleum ether, ethyl acetate, n-butanol) to achieve preliminary separation.

  • Column Chromatography: The fraction containing this compound is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel, ODS (octadecylsilane), and Sephadex LH-20.[5][6]

  • Preparative HPLC: Final purification to achieve high purity is often performed using semi-preparative or preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Q3: What are the key chemical properties of this compound that are relevant to its purification?

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₁₉H₂₄O₁₁[7]Influences choice of mass spectrometry parameters for analysis.
Molecular Weight 428.39 g/mol Relevant for size-exclusion chromatography (e.g., Sephadex).
Polarity As a glycoside, it is relatively polar.Guides the selection of appropriate solvents and chromatographic conditions. It will have good solubility in polar solvents like methanol and ethanol.
Solubility Soluble in DMSO, methanol, and ethanol.[7]Important for sample preparation and solvent selection for chromatography.
Stability Glycosidic bonds can be susceptible to hydrolysis under strong acidic or basic conditions.pH control during extraction and purification is important to prevent degradation.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Recommended Solution(s)
Low Yield of this compound after initial extraction. 1. Incomplete extraction from plant material. 2. Degradation of the compound during extraction.1. Increase extraction time or use a more efficient extraction method (e.g., sonication). 2. Avoid high temperatures and extreme pH during extraction. Use a buffered extraction solvent if necessary.
Co-elution of impurities with this compound during column chromatography. 1. Similar polarity of this compound and other structurally related compounds (e.g., other quassinoids or glycosides) present in the extract. 2. Overloading of the column.1. Use a multi-step chromatographic approach with different stationary phases (e.g., silica gel followed by ODS). 2. Employ gradient elution to improve separation. 3. Reduce the sample load on the column.
Peak tailing or poor peak shape in HPLC. 1. Interaction of the compound with active sites on the stationary phase. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Add a small amount of a competing agent (e.g., trifluoroacetic acid for reverse-phase) to the mobile phase. 2. Adjust the pH of the mobile phase to ensure the compound is in a single ionic state. 3. Use a new or properly cleaned column.
Loss of compound during solvent evaporation steps. 1. This compound may be sensitive to heat. 2. Adhesion to glassware.1. Use a rotary evaporator at a low temperature and under reduced pressure. 2. Rinse glassware with a suitable solvent to recover any adsorbed compound.
Suspected degradation of this compound during purification. 1. Hydrolysis of the glycosidic bond due to acidic or basic conditions. 2. Enzymatic degradation from residual plant enzymes.1. Maintain a neutral pH throughout the purification process. 2. Denature enzymes by heat treatment of the initial extract (if the compound is heat-stable) or by using appropriate inhibitors.

Experimental Protocols

General Protocol for Isolation of this compound from Picrasma quassioides

  • Extraction:

    • Air-dried and powdered stems of P. quassioides are extracted with 80% aqueous ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

    • The fractions are concentrated, and the presence of this compound is monitored by thin-layer chromatography (TLC) or analytical HPLC.

  • Column Chromatography:

    • The ethyl acetate or n-butanol fraction (whichever contains the target compound) is subjected to silica gel column chromatography.

    • A gradient elution system, for example, with a mixture of chloroform and methanol, is used.

    • Fractions are collected and analyzed. Those containing this compound are pooled.

  • Further Purification:

    • The pooled fractions are further purified using an ODS column with a methanol-water gradient.

    • For final polishing, Sephadex LH-20 column chromatography with methanol as the eluent can be employed to remove smaller impurities.

  • Preparative HPLC:

    • The enriched fraction is subjected to semi-preparative RP-HPLC with a C18 column.

    • The mobile phase is typically a gradient of acetonitrile and water.

    • The peak corresponding to this compound is collected and the solvent is evaporated to yield the pure compound.

Visualizations

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification plant_material Picrasma quassioides (Stems) extraction 80% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning target_fraction Target Fraction (e.g., Ethyl Acetate) partitioning->target_fraction silica_gel Silica Gel Column target_fraction->silica_gel ods_column ODS Column silica_gel->ods_column sephadex Sephadex LH-20 ods_column->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_problem1 Low Purity cluster_problem2 Low Yield cluster_solutions Solutions start Problem Encountered co_elution Co-elution of Impurities start->co_elution low_yield Low Final Yield start->low_yield check_polarity Similar Polarity? co_elution->check_polarity overloading Column Overloaded? co_elution->overloading solution1 Optimize Chromatography (Gradient, Different Phases) check_polarity->solution1 Yes solution2 Reduce Sample Load overloading->solution2 Yes degradation Compound Degradation? low_yield->degradation incomplete_extraction Incomplete Extraction? low_yield->incomplete_extraction solution3 Control pH and Temperature degradation->solution3 Yes solution4 Optimize Extraction Method incomplete_extraction->solution4 Yes

Caption: Troubleshooting logic for common this compound purification challenges.

References

Technical Support Center: Optimizing HPLC Separation of Picraquassioside B Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Picraquassioside B isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.

Q1: Why am I seeing poor resolution or co-elution of this compound isomers?

A1: Poor resolution is a common challenge when separating structurally similar isomers. Several factors could be contributing to this issue:

  • Inappropriate Stationary Phase: The column chemistry may not be suitable for resolving the subtle structural differences between the isomers. For polar glycosides like this compound, a standard C18 column might not provide sufficient selectivity.

  • Suboptimal Mobile Phase Composition: The elution strength and selectivity of your mobile phase are critical. An incorrect solvent ratio or the absence of a suitable modifier can lead to poor separation.

  • Incorrect pH of the Mobile Phase: this compound contains phenolic hydroxyl groups, and its ionization state can affect retention and selectivity. Operating at an inappropriate pH can lead to peak broadening and poor resolution.

  • High Flow Rate: A flow rate that is too high can reduce the interaction time between the analytes and the stationary phase, leading to decreased resolution.

  • Elevated Column Temperature: While higher temperatures can improve efficiency, they can also sometimes reduce selectivity for certain isomer pairs.

Q2: My peaks for this compound isomers are broad and tailing. What could be the cause?

A2: Peak tailing can be caused by several factors, often related to secondary interactions or issues with the HPLC system itself:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the polar functional groups of this compound, causing tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.

  • Mismatched Sample Solvent and Mobile Phase: If the sample solvent is significantly stronger than the mobile phase, it can cause peak distortion.

  • Dead Volume in the HPLC System: Excessive tubing length or poorly made connections can contribute to extra-column band broadening.

Q3: I am observing inconsistent retention times for my this compound isomers. What should I check?

A3: Fluctuating retention times can compromise the reliability of your analytical method. The following should be investigated:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between injections, especially when using gradient elution.

  • Mobile Phase Instability: The mobile phase composition may be changing over time due to evaporation of volatile components or degradation.

  • Pump Malfunction: Inconsistent flow rates from the HPLC pump will directly impact retention times.

  • Column Temperature Fluctuations: Variations in the column temperature can affect retention, especially for temperature-sensitive separations.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention characteristics.

Q4: How can I improve the sensitivity of my analysis for low-concentration this compound isomers?

A4: To enhance sensitivity, consider the following:

  • Optimize Detection Wavelength: Ensure you are using the wavelength of maximum absorbance for this compound.

  • Increase Injection Volume: A larger injection volume will introduce more analyte onto the column, leading to a stronger signal. However, be mindful of potential column overload.

  • Use a More Sensitive Detector: If available, a mass spectrometer (MS) detector will offer significantly higher sensitivity and selectivity compared to a UV detector.

  • Sample Pre-concentration: Employ solid-phase extraction (SPE) or other sample preparation techniques to concentrate the isomers before HPLC analysis.

  • Reduce Baseline Noise: Ensure the mobile phase is properly degassed and of high purity to minimize baseline noise.

Frequently Asked Questions (FAQs)

Q: What type of HPLC column is best for separating this compound isomers?

A: A standard C18 column may not provide sufficient selectivity. Consider using a phenyl-hexyl or a polar-embedded C18 column to introduce different separation mechanisms (e.g., π-π interactions). For chiral separations of stereoisomers, a specialized chiral stationary phase (CSP) is necessary. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often a good starting point for separating glycosidic natural products.

Q: What is a good starting mobile phase for method development?

A: For reversed-phase HPLC, a good starting point is a gradient elution with acetonitrile and water, both containing a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of phenolic groups and improve peak shape. A typical gradient might run from 10% to 50% acetonitrile over 30 minutes.

Q: How does temperature affect the separation?

A: Temperature can influence selectivity, efficiency, and analysis time. Lowering the temperature often increases resolution for isomeric compounds, although it will also increase backpressure and retention times. Conversely, increasing the temperature can decrease viscosity and improve peak efficiency, but may reduce selectivity. It is an important parameter to optimize for each specific separation.

Q: Is two-dimensional (2D) HPLC a viable option for complex samples containing this compound isomers?

A: Yes, 2D-HPLC can be a powerful technique for separating isomers in complex matrices. By using two columns with different selectivities (e.g., a phenyl-hexyl column in the first dimension and a C18 column in the second), you can significantly enhance the overall peak capacity and achieve baseline separation of isomers that co-elute in a one-dimensional system.

Experimental Protocols

The following is a suggested starting protocol for the HPLC separation of this compound isomers. This protocol should be optimized based on the specific isomers of interest and the available instrumentation.

1. Sample Preparation

  • Accurately weigh 1 mg of the this compound isomer mixture.

  • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Reversed-Phase)

  • Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 70% B

    • 30-35 min: 70% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Chiral HPLC Conditions (for stereoisomers)

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of n-Hexane and Ethanol (e.g., 80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Data Presentation

The following tables provide examples of how to present quantitative data from your HPLC experiments.

Table 1: Retention Times and Resolution of this compound Isomers under Different Mobile Phase Conditions.

Mobile Phase ModifierIsomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
0.1% Formic Acid15.216.11.8
0.1% Acetic Acid14.815.51.5
No Modifier18.5 (tailing)18.9 (tailing)0.8

Table 2: Effect of Column Temperature on Isomer Separation.

Column Temperature (°C)Isomer 1 Retention Time (min)Isomer 2 Retention Time (min)Resolution (Rs)
2517.818.92.1
3015.216.11.8
3513.113.81.4

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample This compound Isomer Mixture dissolve Dissolve in Methanol sample->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Process Chromatogram detect->process quantify Quantify Isomers process->quantify report Generate Report quantify->report

Caption: Experimental workflow for HPLC analysis of this compound isomers.

troubleshooting_flow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Selection cluster_conditions Instrumental Parameters start Poor Isomer Resolution mp_grad Optimize Gradient start->mp_grad col_chem Change Column Chemistry (e.g., Phenyl-Hexyl) start->col_chem temp Adjust Temperature start->temp mp_mod Add/Change Modifier (e.g., Formic Acid) mp_grad->mp_mod mp_solvent Try Different Organic Solvent (e.g., Methanol) mp_mod->mp_solvent col_chiral Use Chiral Column (for stereoisomers) col_chem->col_chiral flow Decrease Flow Rate temp->flow

Caption: Troubleshooting guide for poor resolution of this compound isomers.

preventing degradation of Picraquassioside B during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and analysis of Picraquassioside B. As detailed public studies on the specific degradation kinetics of this compound are limited, the recommendations provided are based on the general chemical properties of quassinoid glycosides and established analytical best practices for this class of compounds.

Frequently Asked Questions (FAQs)

Q1: My this compound peak area is decreasing in my sample sequence. What is the likely cause?

A: A progressive decrease in peak area during an analytical run often points to the degradation of the analyte in the sample vials. This compound, as a quassinoid glycoside, contains functional groups (a glycosidic bond and lactone/ester rings) that are susceptible to hydrolysis. This degradation can be accelerated by non-optimal pH and elevated temperatures in the autosampler.

Q2: What are the primary degradation pathways for this compound?

A: The most probable degradation pathways involve hydrolysis.[1]

  • Acid- or base-catalyzed hydrolysis of the glycosidic bond: This cleaves the sugar moiety from the quassinoid aglycone.

  • Hydrolysis of the lactone or ester functionalities: This opens the ring structures of the quassinoid core, altering its chemical properties and chromatographic retention. Basic conditions, in particular, can rapidly degrade lactone rings.[2]

Q3: What are the recommended storage conditions for this compound stock solutions and prepared samples?

A: For long-term storage, solid this compound should be stored at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a non-aqueous solvent like HPLC-grade methanol or acetonitrile and stored at -20°C. For analytical runs, prepared samples in vials should be kept in a cooled autosampler (e.g., 4-10°C) to minimize degradation over time.

Q4: Why is the pH of the mobile phase and sample diluent important?

A: The pH is critical for maintaining the stability of this compound. Glycosidic bonds and lactone rings are most stable at a slightly acidic pH.[2][3] Using a mobile phase with a pH between 3 and 5, often achieved by adding 0.1% formic acid or acetic acid, can suppress hydrolysis during the chromatographic run. Using a similarly pH-adjusted diluent for your samples can prevent degradation before injection.

Troubleshooting Guide

Issue: Inconsistent Quantification and Appearance of Ghost Peaks

If you are observing poor reproducibility, loss of analyte, or the appearance of new, unidentified peaks in your chromatograms, it is likely due to analyte degradation. Follow this guide to systematically troubleshoot the issue.

Impact of Temperature and pH on Stability

Controlling temperature and pH is the most effective strategy to prevent degradation. While specific kinetic data for this compound is unavailable, the following table provides a hypothetical illustration of how these factors might affect its stability in an aqueous sample diluent over 24 hours.

Table 1: Hypothetical Stability of this compound Under Various Conditions (Illustrative Example)

ParameterConditionExpected Degradation (after 24h)Recommendation
Temperature 4°C< 2%High Priority: Always use a cooled autosampler set to 4-10°C.
25°C (Room Temp)5 - 15%Avoid leaving samples on the benchtop or in a non-cooled autosampler.
pH of Diluent pH 3.0 - 5.0< 1%High Priority: Prepare samples in a diluent acidified with 0.1% formic acid.
pH 7.0 (Neutral)5 - 10%Avoid using pure water or neutral buffers as a sample diluent.
pH 8.0 (Basic)> 20%Never use basic conditions for sample preparation or analysis.
Potential Degradation Pathway

The diagram below illustrates the likely points of hydrolytic cleavage on the this compound structure, leading to the formation of degradation products that can interfere with analysis.

References

troubleshooting Picraquassioside B in-source fragmentation in MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in-source fragmentation of Picraquassioside B during mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to in-source fragmentation?

A1: this compound is a benzofuran glucoside, a type of glycosidic quassinoid.[1][2] Its structure contains a sugar moiety (glucose) linked to an aglycone core. The glycosidic bond connecting the sugar to the aglycone is relatively labile and can be easily cleaved under the energetic conditions of a mass spectrometer's ion source, a phenomenon known as in-source fragmentation. This premature fragmentation can complicate data analysis by reducing the abundance of the intact molecular ion and generating fragment ions that may be misinterpreted.

Q2: What are the typical signs of this compound in-source fragmentation in my mass spectrum?

A2: The primary indicator of in-source fragmentation is a lower-than-expected intensity of the precursor ion for this compound (expected [M+H]⁺ at m/z 429.13) and the appearance of a significant peak corresponding to the aglycone (the molecule without the sugar). The mass of the glucose moiety is 162.05 Da, so you would expect to see a prominent ion at approximately m/z 267.08, corresponding to the protonated aglycone. The presence of this aglycone peak at the same retention time as your expected this compound peak is a strong indication of in-source fragmentation.

Q3: Which ionization techniques are best suited to minimize in-source fragmentation of this compound?

A3: Soft ionization techniques are highly recommended for analyzing thermally labile and fragile molecules like this compound.[3] These methods impart less energy to the analyte, reducing the likelihood of fragmentation. Recommended techniques include:

  • Electrospray Ionization (ESI): This is the most common and generally the "softest" ionization technique for LC-MS analysis of polar and semi-polar compounds like this compound.[4]

  • Atmospheric Pressure Chemical Ionization (APCI): While also a soft ionization technique, it is typically used for less polar compounds. It may be a viable alternative if ESI proves problematic.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): This is another soft ionization technique, but it is more commonly used for large biomolecules and is not typically coupled with liquid chromatography.[4]

Q4: Can in-source fragmentation of this compound be completely eliminated?

A4: While complete elimination may not always be possible, in-source fragmentation can be significantly minimized by carefully optimizing the ion source and mass spectrometer parameters. The goal is to find a balance where the molecular ion is efficiently generated and detected with minimal fragmentation.

Troubleshooting Guide: Minimizing In-Source Fragmentation of this compound

This guide provides a systematic approach to troubleshooting and reducing in-source fragmentation during the analysis of this compound.

Initial Assessment
  • Confirm the Issue: Verify that the observed fragmentation is indeed occurring in the source. This can be done by observing the aglycone fragment at the same retention time as the glycoside and noting a decrease in the precursor ion intensity.

  • Review Your Method: Compare your current LC-MS/MS parameters to established methods for similar quassinoids or glycosides.

Optimization of Mass Spectrometer Parameters

The following table summarizes key MS parameters that can be adjusted to control in-source fragmentation. It is recommended to optimize these parameters systematically, changing one at a time to observe the effect.

ParameterRecommended ActionRationale
Fragmentor Voltage / Declustering Potential (DP) Decrease in small increments (e.g., 10-20 V).This is often the most critical parameter. Lowering this voltage reduces the energy of ions as they enter the mass spectrometer, thereby minimizing collisions that cause fragmentation.
Ion Source Temperature Decrease in increments of 10-25 °C.Higher temperatures can lead to thermal degradation of labile molecules like this compound before they are even ionized.
Capillary Voltage (Vcap) / Spray Voltage Optimize by testing a range of voltages.While a higher voltage can improve ionization efficiency, an excessively high voltage can increase the internal energy of the ions, leading to fragmentation. A typical starting point for ESI is 3-4 kV.
Nebulizer Gas Flow Optimize for stable spray.An unstable spray can lead to inconsistent ionization and potentially increase fragmentation.
Sheath Gas Flow and Temperature Optimize for efficient desolvation.Proper desolvation is crucial for good ionization. However, excessively high sheath gas temperatures can contribute to thermal degradation.
Optimization of Liquid Chromatography Parameters

The mobile phase composition can also influence ionization efficiency and, consequently, in-source fragmentation.

ParameterRecommended ActionRationale
Mobile Phase Additives Use a low concentration of a suitable additive, such as 0.1% formic acid or 5 mM ammonium formate.These additives promote the formation of protonated molecules ([M+H]⁺) in positive ion mode, which can lead to more stable ions and reduced fragmentation compared to other adducts.
Mobile Phase Composition Ensure efficient chromatographic separation.Co-eluting compounds can suppress the ionization of this compound or interfere with the optimization process.

Experimental Protocol: Optimization of LC-MS/MS Parameters for this compound

This protocol provides a starting point for developing a robust LC-MS/MS method for this compound with minimized in-source fragmentation.

1. Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

2. Liquid Chromatography (LC) System:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5-10%) and gradually increase to elute this compound. A typical gradient might be:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-12.1 min: 10% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) System (ESI Source):

  • Ionization Mode: Positive.

  • Initial MS Parameters (starting point for optimization):

    • Capillary Voltage: 3500 V

    • Fragmentor Voltage / Declustering Potential: 100 V

    • Gas Temperature: 300 °C

    • Gas Flow: 8 L/min

    • Nebulizer Pressure: 35 psi

    • Sheath Gas Temperature: 350 °C

    • Sheath Gas Flow: 11 L/min

  • MS Scan Mode: Full scan from m/z 100-1000 to observe the precursor and fragment ions.

4. Optimization Procedure:

  • Infuse the this compound standard solution directly into the mass spectrometer to find the optimal general source conditions.

  • Inject the standard onto the LC-MS system and monitor the intensity of the precursor ion (m/z 429.13) and the aglycone fragment ion (m/z 267.08).

  • Systematically vary the Fragmentor Voltage/Declustering Potential, starting from a low value and increasing until the precursor ion intensity is maximized and the fragment ion intensity is minimized.

  • Optimize the source temperature, capillary voltage, and other gas settings to achieve the best signal-to-noise ratio for the precursor ion.

  • Once optimized, create an MRM (Multiple Reaction Monitoring) method if quantitation is desired, using the transition from the precursor ion to a specific product ion generated in the collision cell (not in the source).

Visualizations

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 MS Parameter Optimization cluster_2 LC Method Optimization cluster_3 Evaluation Observe_Spectrum Observe Mass Spectrum High_Fragment High abundance of aglycone fragment (e.g., m/z 267) at the same RT as the precursor (m/z 429)? Observe_Spectrum->High_Fragment No_Issue In-source fragmentation is minimal. Proceed with analysis. High_Fragment->No_Issue No Issue_Confirmed In-source fragmentation confirmed. High_Fragment->Issue_Confirmed Yes Optimize_Fragmentor Decrease Fragmentor Voltage / Declustering Potential Issue_Confirmed->Optimize_Fragmentor Optimize_Temp Decrease Ion Source Temperature Optimize_Fragmentor->Optimize_Temp Optimize_Voltage Optimize Capillary/Spray Voltage Optimize_Temp->Optimize_Voltage Optimize_Mobile_Phase Adjust Mobile Phase Additives (e.g., 0.1% Formic Acid) Optimize_Voltage->Optimize_Mobile_Phase Evaluate_Results Re-analyze and evaluate the ratio of precursor to fragment ion. Optimize_Mobile_Phase->Evaluate_Results Problem_Solved Fragmentation is minimized. Finalize method. Evaluate_Results->Problem_Solved Successful Re_Optimize Fragmentation still significant. Evaluate_Results->Re_Optimize Unsuccessful Re_Optimize->Optimize_Fragmentor Iterate Optimization

Caption: Troubleshooting workflow for minimizing in-source fragmentation of this compound.

Caption: In-source fragmentation pathway of this compound.

References

Technical Support Center: Method Development for Sensitive Detection of Picraquassioside B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the sensitive detection of Picraquassioside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on analytical method development, troubleshooting, and frequently asked questions related to the quantification of this compound in various matrices.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the sensitive detection of this compound?

A1: For sensitive and reliable quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with either a UV detector (HPLC-UV) or a mass spectrometer (LC-MS/MS) is recommended. LC-MS/MS generally offers higher sensitivity and selectivity, making it ideal for detecting trace amounts of the analyte in complex matrices such as plant extracts or biological samples.

Q2: What type of HPLC column is most suitable for this compound analysis?

A2: A reversed-phase C18 column is the most common and effective choice for the separation of this compound and related glycosides. Columns with a particle size of 5 µm or smaller can provide good resolution and peak shape.

Q3: How should I prepare a sample from Picrasma quassioides for analysis?

A3: A common method for extracting compounds from Picrasma quassioides involves extraction with 80% ethanol followed by a liquid-liquid extraction to partition the compounds of interest. For quantitative analysis, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components.

Q4: What are the expected challenges when analyzing this compound in plant extracts?

A4: Common challenges include matrix effects, where other co-eluting compounds from the plant extract interfere with the ionization of this compound in LC-MS analysis, leading to inaccurate quantification. Peak tailing is another potential issue in HPLC, which can be caused by secondary interactions with the stationary phase.

Quantitative Data Summary

The following table summarizes typical performance data for the quantitative analysis of this compound using HPLC-UV and LC-MS/MS. These values are based on methods developed for structurally similar coumarin and benzofuran glycosides and can serve as a benchmark for your method development.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.5 - 1.7 ng/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL1.7 - 5.2 ng/mL
Linearity Range 1 - 100 µg/mL5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Recovery 95 - 105%92 - 108%
Precision (%RSD) < 2%< 5%

Experimental Protocols

Here are detailed methodologies for HPLC-UV and LC-MS/MS analysis of this compound.

Sample Preparation from Picrasma quassioides
  • Extraction:

    • Grind the dried plant material (e.g., stems, leaves) to a fine powder.

    • Extract the powder with 80% methanol or ethanol at a 1:10 (w/v) ratio using ultrasonication for 30 minutes, repeated three times.

    • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dissolve the crude extract in 10% methanol.

    • Load the solution onto a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with 5% methanol to remove polar impurities.

    • Elute this compound with 70% methanol.

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for injection.

HPLC-UV Method
  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B (hold)

    • 35-40 min: 90-10% B

    • 40-45 min: 10% B (hold for re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

LC-MS/MS Method
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B (hold)

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B (hold for re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

    • MRM Transitions: To be determined by infusing a standard of this compound. A hypothetical transition could be based on its molecular weight and fragmentation pattern (e.g., precursor ion [M+H]⁺ and a characteristic product ion).

Troubleshooting Guide

This guide addresses specific issues you might encounter during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing)

  • Possible Causes:

    • Secondary Silanol Interactions: The glycosidic nature of this compound can lead to interactions with residual silanol groups on the silica-based C18 column.

    • Column Overload: Injecting too concentrated a sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the column.

    • Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid (0.1%) to the mobile phase to suppress silanol interactions.

    • Reduce Sample Concentration: Dilute the sample before injection.

    • Optimize pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound.

    • Column Maintenance: Use a guard column to protect the analytical column. If the column is contaminated, flush it with a strong solvent. If performance does not improve, replace the column.

Issue 2: Low Sensitivity / Poor Signal

  • Possible Causes:

    • Suboptimal Detection Wavelength (HPLC-UV): The selected wavelength may not be the maximum absorbance for this compound.

    • Ion Suppression (LC-MS): Co-eluting matrix components can suppress the ionization of the analyte.

    • Improper MS Source Conditions: The settings for temperature, gas flow, and voltages may not be optimal for this compound.

    • Sample Degradation: The analyte may be unstable in the sample solvent or during storage.

  • Solutions:

    • Wavelength Optimization: Determine the optimal UV absorbance wavelength for this compound by scanning a standard solution with a UV-Vis spectrophotometer.

    • Improve Sample Cleanup: Employ a more rigorous SPE protocol or other sample preparation techniques to remove interfering compounds.

    • MS Parameter Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters.

    • Assess Sample Stability: Analyze samples immediately after preparation and store them under appropriate conditions (e.g., refrigerated or frozen).

Issue 3: Retention Time Shift

  • Possible Causes:

    • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the organic solvent.

    • Column Equilibration: Insufficient time for the column to equilibrate with the initial mobile phase conditions.

    • Fluctuations in Column Temperature: Inconsistent oven temperature.

    • Pump Malfunction: Inconsistent flow rate.

  • Solutions:

    • Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and keep the solvent bottles capped.

    • Ensure Proper Equilibration: Allow sufficient time for the column to equilibrate before starting a sequence of injections.

    • Use a Column Oven: Maintain a constant and stable column temperature.

    • Pump Maintenance: Regularly check the pump for leaks and ensure it is delivering a consistent flow rate.

Issue 4: Matrix Effects (LC-MS)

  • Possible Causes:

    • Ion Suppression or Enhancement: Co-eluting compounds from the sample matrix affect the ionization efficiency of this compound.

  • Solutions:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed.

    • Isotope-Labeled Internal Standard: Use a stable isotope-labeled internal standard of this compound (if available) to compensate for matrix effects.

    • Dilution: Dilute the sample to reduce the concentration of interfering matrix components.

    • Chromatographic Separation: Modify the gradient to better separate this compound from interfering compounds.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing a Plant Material b Extraction a->b c SPE Cleanup b->c d HPLC-UV / LC-MS/MS c->d e Data Acquisition d->e f Quantification e->f g Reporting f->g

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Flow cluster_peak_shape Peak Shape Issue cluster_sensitivity Sensitivity Issue cluster_retention Retention Time Issue start Problem Observed p1 Peak Tailing? start->p1 p2 Low Signal? start->p2 p3 RT Shift? start->p3 s1 Adjust pH / Dilute Sample p1->s1 s2 Optimize Wavelength / MS Source p2->s2 s3 Check Mobile Phase / Equilibration p3->s3

Caption: Troubleshooting logic for common HPLC/LC-MS issues.

Technical Support Center: Enhancing the Bioavailability of Picraquassioside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Picraquassioside B. The information is presented in a question-and-answer format, offering specific solutions and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, a coumarin glycoside, is likely attributable to a combination of factors inherent to many natural glycosides:

  • Poor Aqueous Solubility: Limited solubility in gastrointestinal fluids can hinder its dissolution, which is a prerequisite for absorption.

  • Low Intestinal Permeability: The hydrophilic sugar moiety and the overall molecular structure may limit its ability to passively diffuse across the intestinal epithelium.

  • Enzymatic Degradation: Gut microbiota possess enzymes that can hydrolyze the glycosidic bond, leading to the formation of an aglycone and a sugar. This biotransformation can alter the molecule's absorption characteristics and pharmacological activity.

  • Efflux Transporters: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells and back into the lumen, thereby reducing net absorption.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized in the liver before reaching systemic circulation, further reducing its bioavailability.

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: Several formulation and co-administration strategies can be employed to overcome the bioavailability challenges of this compound:

  • Solubility Enhancement:

    • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[1][2][3][4]

    • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles (SLNs) can improve the solubilization of lipophilic compounds.[5][6]

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[7][8]

  • Permeability Enhancement:

    • Permeation Enhancers: Certain excipients can transiently open the tight junctions between intestinal cells, allowing for increased paracellular transport.

    • Lipid-Based Formulations: These can facilitate transcellular absorption by interacting with the cell membrane.

  • Inhibition of Metabolism and Efflux:

    • Enzyme Inhibitors: Co-administration with inhibitors of metabolic enzymes (e.g., cytochrome P450) or efflux transporters (e.g., P-gp) can increase systemic exposure. Piperine, a component of black pepper, is a well-known inhibitor of glucuronidation.[4]

Q3: How can I assess the enhancement of this compound bioavailability in my experiments?

A3: A multi-tiered approach involving in vitro, ex vivo, and in vivo models is recommended:

  • In Vitro Models:

    • Solubility Studies: Determine the solubility of this compound in various media (e.g., water, simulated gastric fluid, simulated intestinal fluid) with and without the enhancement strategy.

    • Dissolution Studies: Measure the rate and extent of drug release from the formulation using USP apparatus I (basket) or II (paddle).[8]

    • Caco-2 Cell Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption and identify potential P-gp substrates.[9][10][11][12][13]

  • Ex Vivo Models:

    • Everted Gut Sac Model: This model uses a segment of the small intestine from a rodent to study drug absorption.

  • In Vivo Models:

    • Pharmacokinetic Studies: Administer this compound with and without the bioavailability enhancement strategy to animal models (e.g., rats, mice) and measure the plasma concentration over time to determine key parameters like AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration).[14][15][16][17][18][19]

Troubleshooting Guides

Guide 1: Cyclodextrin Complexation
Issue Possible Cause Troubleshooting Steps
Low complexation efficiency - Inappropriate cyclodextrin type (α, β, γ) or derivative.- Suboptimal molar ratio of this compound to cyclodextrin.- Inefficient complexation method.- Screen different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) as their cavity size and hydrophilicity vary.- Perform a phase solubility study to determine the optimal molar ratio.- Try different preparation methods such as kneading, co-evaporation, or freeze-drying.
Precipitation of the complex - Exceeding the solubility limit of the complex.- pH changes affecting the stability of the complex.- Ensure the concentration of the complex is below its saturation solubility in the chosen medium.- Buffer the solution to a pH where the complex is most stable.
Inconsistent results - Incomplete complexation.- Degradation of this compound during the process.- Increase the stirring time or sonication during complex formation.- Protect the solution from light and heat, especially if using methods involving elevated temperatures.
Guide 2: Nanoparticle Formulation
Issue Possible Cause Troubleshooting Steps
Large particle size or high polydispersity index (PDI) - Inappropriate polymer or surfactant concentration.- Inefficient homogenization or sonication.- Optimize the concentration of the polymer and surfactant.- Increase the homogenization speed/time or sonication power/time.
Low encapsulation efficiency - Poor affinity of this compound for the polymer matrix.- Drug leakage during the formulation process.- Screen different polymers to find one with better interaction with this compound.- Optimize the formulation parameters (e.g., solvent evaporation rate) to minimize drug loss.
Instability of the nanoparticle suspension (aggregation) - Insufficient surface charge or steric hindrance.- Inappropriate storage conditions.- Add a stabilizer or increase the concentration of the existing surfactant.- Store the suspension at the recommended temperature and protect from light.
Guide 3: Caco-2 Permeability Assay
Issue Possible Cause Troubleshooting Steps
Low TEER values - Incomplete monolayer formation.- Cell toxicity caused by the test compound or formulation.- Ensure cells are seeded at the correct density and cultured for at least 21 days.- Perform a cytotoxicity assay to determine the non-toxic concentration of your compound/formulation.
High variability in Papp values - Inconsistent cell monolayer integrity.- Pipetting errors.- Monitor TEER values before and after the experiment to ensure monolayer integrity.- Use calibrated pipettes and ensure proper mixing of solutions.
Efflux ratio close to 1, but low A to B permeability - The compound has inherently low permeability that is not primarily due to efflux.- Consider strategies to improve passive permeability, such as the use of permeation enhancers (with caution to avoid toxicity).

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol describes the preparation of a this compound-cyclodextrin complex using the freeze-drying method.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer

  • Freeze-dryer

Procedure:

  • Phase Solubility Study (to determine the optimal molar ratio): a. Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 20 mM). b. Add an excess amount of this compound to each solution. c. Stir the solutions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium. d. Filter the solutions to remove the undissolved this compound. e. Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). f. Plot the concentration of this compound against the concentration of HP-β-CD to determine the stoichiometry of the complex.

  • Preparation of the Inclusion Complex (using the optimal molar ratio, e.g., 1:1): a. Dissolve the calculated amount of HP-β-CD in deionized water with stirring. b. Slowly add the calculated amount of this compound to the HP-β-CD solution. c. Continue stirring for 24-48 hours at room temperature, protected from light. d. Freeze the resulting solution at -80°C. e. Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.

  • Characterization: a. Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) spectroscopy. b. Determine the drug content in the complex.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a general procedure for assessing the intestinal permeability of this compound.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Lucifer yellow (paracellular integrity marker)

  • TEER meter

Procedure:

  • Cell Culture and Seeding: a. Culture Caco-2 cells in DMEM. b. Seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm². c. Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment: a. Measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a TEER meter. TEER values should be >200 Ω·cm². b. Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.

  • Permeability Assay: a. Wash the cell monolayer with pre-warmed HBSS. b. Apical to Basolateral (A-B) Transport: i. Add the test solution of this compound in HBSS to the apical (donor) chamber. ii. Add fresh HBSS to the basolateral (receiver) chamber. c. Basolateral to Apical (B-A) Transport: i. Add the test solution of this compound in HBSS to the basolateral (donor) chamber. ii. Add fresh HBSS to the apical (receiver) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

  • Sample Analysis and Calculation: a. Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS). b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. c. Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio > 2 suggests the involvement of active efflux.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a basic design for an oral pharmacokinetic study.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound formulation (e.g., suspension, solution, or enhanced formulation)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant)

  • Centrifuge

  • Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization and Dosing: a. Acclimatize the rats for at least one week before the experiment. b. Fast the animals overnight with free access to water. c. Divide the animals into groups (e.g., control group receiving unformulated this compound and test group receiving the enhanced formulation). d. Administer the formulation orally via gavage at a predetermined dose.

  • Blood Sampling: a. Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation and Analysis: a. Centrifuge the blood samples to separate the plasma. b. Store the plasma samples at -80°C until analysis. c. Quantify the concentration of this compound in the plasma samples using a validated bioanalytical method.

  • Pharmacokinetic Analysis: a. Plot the mean plasma concentration versus time for each group. b. Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-inf) using non-compartmental analysis software. c. Compare the parameters between the control and test groups to evaluate the extent of bioavailability enhancement.

Data Presentation

Table 1: Solubility of this compound in Different Media

FormulationSolubility in Water (µg/mL)Solubility in SGF (pH 1.2) (µg/mL)Solubility in SIF (pH 6.8) (µg/mL)
Unformulated this compound
This compound-HP-β-CD Complex
This compound Nanoparticles

(Note: The table is a template. Researchers should fill in their experimental data.)

Table 2: In Vitro Permeability of this compound Formulations across Caco-2 Monolayers

FormulationPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
Unformulated this compound
This compound-HP-β-CD Complex
This compound with P-gp Inhibitor

(Note: The table is a template. Researchers should fill in their experimental data.)

Table 3: Pharmacokinetic Parameters of this compound after Oral Administration in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound100
This compound-HP-β-CD Complex
This compound Nanoparticles

(Note: The table is a template. Researchers should fill in their experimental data.)

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Formulation (e.g., Cyclodextrin Complex, Nanoparticles) Solubility Solubility & Dissolution Studies Formulation->Solubility Characterize Caco2 Caco-2 Permeability Assay Solubility->Caco2 Screen PK_Study Pharmacokinetic Study in Rats Caco2->PK_Study Validate Bioavailability Enhanced Bioavailability PK_Study->Bioavailability Determine signaling_pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation PicB This compound Microbiota Gut Microbiota PicB->Microbiota Enterocyte Enterocyte PicB->Enterocyte Passive Diffusion (Low) Metabolites Aglycone + Sugar Metabolites->Enterocyte Absorption Microbiota->Metabolites Enzymatic Hydrolysis Enterocyte->PicB P-gp Efflux Bloodstream Bloodstream Enterocyte->Bloodstream Absorption troubleshooting_logic Start Low Bioavailability Observed CheckSolubility Is solubility the issue? Start->CheckSolubility CheckPermeability Is permeability the issue? CheckSolubility->CheckPermeability No EnhanceSolubility Implement Solubility Enhancement Strategy (e.g., Cyclodextrins, Nanoparticles) CheckSolubility->EnhanceSolubility Yes CheckMetabolism Is metabolism/efflux the issue? CheckPermeability->CheckMetabolism No EnhancePermeability Use Permeation Enhancers or Lipid Formulations CheckPermeability->EnhancePermeability Yes InhibitMetabolism Co-administer with Enzyme/Efflux Inhibitors CheckMetabolism->InhibitMetabolism Yes ReEvaluate Re-evaluate Bioavailability EnhanceSolubility->ReEvaluate EnhancePermeability->ReEvaluate InhibitMetabolism->ReEvaluate

References

dealing with matrix effects in Picraquassioside B analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in dealing with matrix effects during the analysis of Picraquassioside B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it typically analyzed?

This compound is a coumarin glycoside that has been isolated from plants such as Picrasma quassioides and the fruits of Cnidium monnieri.[1] Given its origin, it is commonly analyzed in complex matrices such as plant extracts. For preclinical and clinical research, it may also be quantified in biological fluids like plasma and urine to assess its pharmacokinetic properties.

Q2: What are matrix effects and how do they impact the analysis of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[2][3] In plasma, common sources of matrix effects include phospholipids, while in plant extracts, pigments, phenolic compounds, and other glycosides can interfere.[4][5]

Q3: How can I detect the presence of matrix effects in my this compound analysis?

Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer while a blank matrix extract is injected onto the LC column. Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[2]

  • Post-Extraction Spike: This quantitative method compares the peak area of this compound in a standard solution to its peak area when spiked into a blank matrix extract after the extraction procedure.[4] The matrix effect can be calculated as:

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100%

    • A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[4]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

An internal standard is a compound with similar physicochemical properties to the analyte, which is added to all samples, standards, and quality controls at a constant concentration. An ideal IS for this compound would be a stable isotope-labeled version of the molecule. The IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of signal variations during quantification.[6]

Troubleshooting Guide: Overcoming Matrix Effects

This guide provides a systematic approach to identifying, diagnosing, and mitigating matrix effects in your this compound analysis.

Diagram: Troubleshooting Workflow for Matrix Effects

TroubleshootingWorkflow cluster_Start Problem Identification cluster_Diagnosis Diagnosis cluster_Mitigation Mitigation Strategies cluster_Validation Validation Start Inconsistent Results? (Poor reproducibility, accuracy, or sensitivity) CheckME Assess Matrix Effects (Post-column infusion or Post-extraction spike) Start->CheckME Suspect Matrix Effects SamplePrep Optimize Sample Preparation (LLE, SPE, Dilution) CheckME->SamplePrep Matrix Effects Confirmed Validate Re-validate Method CheckME->Validate No Significant Matrix Effects Chroma Optimize Chromatography (Column, Mobile Phase, Gradient) SamplePrep->Chroma MS Optimize MS Conditions (Ion source, Voltages) Chroma->MS IS Use Stable Isotope-Labeled IS MS->IS IS->Validate

Caption: A step-by-step workflow for identifying and mitigating matrix effects.

Diagram: Sources of Matrix Effects in LC-MS Analysis

MatrixEffectSources cluster_Workflow Analytical Workflow cluster_Interferences Potential Interferences Sample Sample Matrix (Plasma, Plant Extract) Extraction Sample Preparation (LLE, SPE, PPT) Sample->Extraction LC LC Separation Extraction->LC IonSource Ion Source (ESI/APCI) LC->IonSource MSDetector Mass Spectrometer IonSource->MSDetector Phospholipids Phospholipids (from Plasma) Phospholipids->IonSource Ion Suppression Salts Salts & Buffers Salts->IonSource Ion Suppression/Enhancement Pigments Pigments & Phenols (from Plant Extracts) Pigments->IonSource Ion Suppression OtherGlycosides Other Glycosides OtherGlycosides->IonSource Competition for Ionization

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Picraquassioside B and Picraquassioside A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two structurally related benzofuran glucosides, Picraquassioside B and Picraquassioside A. These compounds have been isolated from plant sources such as Picrasma quassioides and Cnidium monnieri. While research into the individual bioactivities of compounds from these plants is ongoing, direct comparative studies between Picraquassioside A and B are limited. This document synthesizes the available data to facilitate further research and drug discovery efforts.

Immunomodulatory Activity

A key study investigating the immunomodulatory effects of compounds isolated from the fruits of Cnidium monnieri provides a direct, albeit qualitative, comparison of Picraquassioside A and B.

Quantitative Data Summary
CompoundCell LineAssayResult
Picraquassioside ARAW 264.7Immunomodulatory ActivityLittle to no effect observed[1]
This compoundRAW 264.7Immunomodulatory ActivityLittle to no effect observed[1]

Table 1: Comparative Immunomodulatory Activity of Picraquassioside A and B.

The available data suggests that neither Picraquassioside A nor this compound exhibit significant immunomodulatory activity in macrophage-like RAW 264.7 cells[1]. This finding is crucial for researchers investigating the therapeutic potential of these compounds, as it suggests that their primary mechanism of action may not be related to the modulation of macrophage-mediated inflammatory responses.

Experimental Protocols

Immunomodulatory Activity Assay in RAW 264.7 Cells

The assessment of the immunomodulatory effect of Picraquassioside A and B was performed using the RAW 264.7 murine macrophage cell line. A typical experimental protocol for such an assay involves the following steps:

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of Picraquassioside A and this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., lipopolysaccharide, LPS) are included.

  • Incubation: The treated cells are incubated for a specific period (e.g., 24 hours) to allow for any potential immunomodulatory effects to occur.

  • Assessment of Immunomodulatory Activity: The effects of the compounds on macrophage activation are typically assessed by measuring the production of inflammatory mediators such as nitric oxide (NO) using the Griess assay, or the secretion of cytokines like TNF-α and IL-6 using ELISA kits.

  • Cell Viability Assay: A cell viability assay, such as the MTT or MTS assay, is performed concurrently to ensure that the observed effects are not due to cytotoxicity.

Signaling Pathways

While the direct targets of Picraquassioside A and B remain to be fully elucidated, the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response in macrophages. In typical immunomodulatory studies involving RAW 264.7 cells, the effect of compounds on this pathway is often investigated. Although Picraquassioside A and B showed little effect, understanding this pathway provides context for their lack of activity in this assay.

NF_kB_Signaling_Pathway Simplified NF-κB Signaling Pathway in Macrophages cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Inflammatory_Genes Inflammatory Gene Transcription (e.g., TNF-α, IL-6, iNOS) NFkB_nucleus->Inflammatory_Genes Induces

Figure 1. Simplified NF-κB Signaling Pathway in Macrophages.

Conclusion

Based on the currently available scientific literature, neither Picraquassioside A nor this compound demonstrate significant immunomodulatory activity in in vitro assays using RAW 264.7 macrophages. This suggests that their potential therapeutic applications may lie in other biological activities that have yet to be fully explored in a comparative manner. Further research is warranted to investigate other potential pharmacological effects of these compounds and to elucidate their mechanisms of action. This guide will be updated as more comparative data becomes available.

References

A Comparative Analysis of Benzofuran Glucosides: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various benzofuran glucosides, a class of naturally occurring compounds and their synthetic analogs that have garnered significant interest in the scientific community for their diverse biological activities. This document summarizes their performance with supporting experimental data, details key experimental protocols, and visualizes relevant biological pathways to facilitate further research and drug development efforts.

Comparative Biological Activity of Benzofuran Glucosides

Benzofuran glucosides, particularly those isolated from plants of the Morus species (mulberry), have demonstrated a range of biological effects, with anticancer and anti-inflammatory activities being the most prominent. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key quantitative measure of their potency.

CompoundCell LineBiological ActivityIC50 (µM)Reference
Mulberroside A A498 (Kidney Cancer)Anticancer20[1]
Moracin C HGC27 (Gastric Cancer)Cytotoxic-[2]
Moracin M MCF7 (Breast Cancer)Anticancer-[3]
Cathafuran B MCF7 (Breast Cancer)Anticancer-[3]
Compound 10 (from Morus alba) HGC27 (Gastric Cancer)Cytotoxic6.08 ± 0.34[2]
Benzofuran derivative 30b SQ20B (Cancer cell line)Cytotoxic, mTOR inhibitorMore potent than reference compound 2[4]

Spectroscopic Data of Representative Benzofuran Glucosides

The structural elucidation of benzofuran glucosides is heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Below is a summary of the key spectroscopic data for Mulberroside A, a well-studied benzofuran glucoside.

Table 2: Spectroscopic Data for Mulberroside A

Data TypeKey Signals/ValuesReference
¹H-NMR (400 MHz, CD₃SOCD₃) δ: 9.80 (1H, s, OH), 9.38 (1H, s, OH), 7.44 (1H, d, J = 8.4 Hz, H-6), 7.22 (1H, d, J = 16.4 Hz, α-H), 6.94 (1H, d, J = 16.4 Hz, β-H), 6.64 (1H, brs, H-6′), 6.58 (1H, m, H-2′), 6.52 (1H, d, J = 8.4 Hz, H-5), 6.55 (1H, m, H-3), 6.35 (1H, brs, H-4′), 4.79 (1H, d, J = 7.2 Hz, C-4(glc)H-1″), 4.79 (1H, d, J = 7.2 Hz, C-3′(glc)H-1′″)[5][6]
¹³C-NMR Data available in referenced literature[5]
ESI-MS m/z: 591.2 [M+Na]⁺, 569.2 [M+H]⁺, 406.9 [M-162]⁺, 245.0 [M-162-162+H]⁺[5]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of benzofuran glucosides.

Synthesis of Benzofuran Glucosides

The synthesis of benzofuran glucosides can be complex. While total synthesis from simple starting materials is possible, a common approach involves the isolation of the aglycone (the non-sugar part) from a natural source, followed by glycosylation.

Example: Synthesis of Moracin C

A concise, three-step synthesis of Moracin C has been reported.[7] The key steps involve:

  • Sonogashira Coupling: Reaction of an appropriately substituted 2-iodophenol with a terminal alkyne in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper co-catalyst (CuI) to form the 2-arylbenzofuran core.[7]

  • Prenylation: Introduction of a prenyl group onto the benzofuran ring system.[7]

  • Demethylation/Deprotection: Removal of protecting groups to yield the final natural product.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]

  • Treatment: Add the benzofuran glucoside compound at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[8]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the benzofuran glucoside of interest for a specified time.

  • Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to prevent the staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

  • Data Analysis: The data is typically presented as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined.

Signaling Pathway Analysis

Several benzofuran derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.[5][9][10]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Aberrant activation of this pathway is a common feature in many types of cancer, making it a prime target for anticancer drug development.[5] Some benzofuran derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTORC1->Proliferation Benzofuran_Glucoside Benzofuran Glucoside Benzofuran_Glucoside->PI3K Inhibition Benzofuran_Glucoside->Akt Inhibition Experimental_Workflow Start Start: Synthesize or Isolate Benzofuran Glucoside Char Structural Characterization (NMR, MS) Start->Char MTT Cell Viability Assay (MTT) Char->MTT IC50 Determine IC50 MTT->IC50 CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Pathway Signaling Pathway Analysis (Western Blot) CellCycle->Pathway Conclusion Conclusion on Anticancer Potential Pathway->Conclusion

References

A Comparative Analysis of the Antioxidant Potential of Picraquassioside B and Quercetin

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative antioxidant capacities of the natural compounds Picraquassioside B and Quercetin. This guide synthesizes available experimental data, details relevant assay protocols, and visualizes key biological pathways.

Executive Summary

Data Presentation: A Comparative Overview

Due to the absence of specific antioxidant activity data for this compound, a direct quantitative comparison with quercetin is not feasible at this time. The following tables summarize the available data for extracts of Picrasma quassioides (the plant source of this compound) and the extensive data available for quercetin.

Table 1: Antioxidant Activity of Picrasma quassioides Extracts

Extract TypeAssayIC50 Value
Aqueous ExtractSuperoxide Radical Scavenging121.4 µg/mL
Aqueous ExtractHydroxyl Radical Scavenging1.13 mg/mL
Methanol ExtractSuperoxide Radical Scavenging> 1 mg/mL
Ethanol ExtractSuperoxide Radical Scavenging> 1 mg/mL

Table 2: Antioxidant Activity of Quercetin

AssayIC50 Value (µM)IC50 Value (µg/mL)Reference
DPPH Radical Scavenging4.60 ± 0.31.39 ± 0.09[1]
DPPH Radical Scavenging19.35.83[2]
DPPH Radical Scavenging47.2014.26[3]
DPPH Radical Scavenging-19.17[4]
ABTS Radical Scavenging48.0 ± 4.414.50 ± 1.33[1]
ABTS Radical Scavenging-1.89 ± 0.33[5]

Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological or biochemical process by 50%. A lower IC50 value indicates a higher antioxidant activity.

Experimental Protocols

A clear understanding of the methodologies used to generate antioxidant data is crucial for the critical evaluation of the results. The following are detailed protocols for the key assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.

  • Sample Preparation: The test compounds (this compound or quercetin) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay is another widely used method to assess the antioxidant capacity of both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent like potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization of the solution. The extent of color reduction is proportional to the antioxidant's concentration and its radical scavenging capacity.

Procedure:

  • Generation of ABTS•+: An aqueous solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of ABTS•+ working solution: The ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a standard (e.g., Trolox) are prepared at various concentrations.

  • Reaction: A small volume of the sample is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or as IC50 values.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment than purely chemical assays.

Principle: This assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells. Inside the cell, DCFH-DA is deacetylated by esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidant compounds can scavenge the ROS, thereby inhibiting the formation of DCF.

Procedure:

  • Cell Culture: Adherent cells, such as HepG2, are cultured in a microplate until they reach confluence.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution containing DCFH-DA, allowing the probe to enter the cells.

  • Treatment with Antioxidant: The cells are then treated with various concentrations of the test compound (e.g., quercetin) or a vehicle control.

  • Induction of Oxidative Stress: A ROS generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells to induce oxidative stress.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm for DCF).

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents.

Mandatory Visualizations

Experimental Workflow: DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Samples DPPH_sol->Mix Sample_sol Prepare Sample and Control Solutions Sample_sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: A simplified workflow of the DPPH radical scavenging assay.

Signaling Pathway: Antioxidant Mechanism of Quercetin

Quercetin_Antioxidant_Pathway cluster_stress Cellular Stress cluster_quercetin Quercetin Action cluster_pathways Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 induces NFkB NF-κB Inhibition ROS->NFkB activates MAPK MAPK Modulation ROS->MAPK activates Quercetin Quercetin Quercetin->ROS scavenges Quercetin->Nrf2 promotes Quercetin->NFkB inhibits Quercetin->MAPK modulates Antioxidant_Enzymes Increased Antioxidant Enzyme Expression (SOD, CAT, GPx) Nrf2->Antioxidant_Enzymes leads to Inflammation Decreased Inflammation NFkB->Inflammation reduces Cell_Survival Enhanced Cell Survival MAPK->Cell_Survival Antioxidant_Enzymes->ROS neutralize Inflammation->Cell_Survival

Caption: Key signaling pathways modulated by quercetin to exert its antioxidant effects.

Conclusion

This comparative guide underscores the significant body of evidence supporting the potent antioxidant activity of quercetin. Through direct radical scavenging and modulation of key cellular signaling pathways like Nrf2 and NF-κB, quercetin demonstrates robust protective effects against oxidative stress. In contrast, the antioxidant potential of this compound remains largely uncharacterized in the scientific literature. While extracts of its source plant, Picrasma quassioides, exhibit some radical scavenging activity, specific data for the isolated compound is necessary for a direct and meaningful comparison. Future research should focus on isolating this compound and evaluating its antioxidant capacity using standardized assays to elucidate its potential as a therapeutic agent. For researchers and drug development professionals, quercetin currently represents a more substantiated candidate for applications requiring potent antioxidant activity.

References

The Structure-Activity Relationship of Picraquassioside B Analogues: An Unexplored Frontier in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Despite the recognized biological potential of Picraquassioside B, a comprehensive understanding of its structure-activity relationship (SAR) through the systematic study of its analogues remains a significant gap in current medicinal chemistry research. At present, publicly available scientific literature lacks detailed studies on the synthesis and comparative biological evaluation of a series of this compound analogues. This scarcity of data precludes the construction of a detailed SAR guide, which would be invaluable for researchers, scientists, and drug development professionals.

This compound is a naturally occurring benzofuran glucoside isolated from plants such as Picrasma quassioides and Cnidium monnieri.[1][2] Extracts of Picrasma quassioides have been reported to possess various pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[3] However, these extracts contain a multitude of compounds, and the specific contribution of this compound to these effects, as well as how its activity could be modulated by structural modifications, is not well-documented.

While the broader class of benzofuran derivatives has been investigated for potential anticancer activities, with some studies highlighting the importance of substituents on the benzofuran core for cytotoxicity, this information is too general to be directly extrapolated to this compound and its specific glycosidic structure.[4][5][6] A thorough SAR study would involve the synthesis of various analogues with modifications at key positions, such as the benzofuran ring, the propionic acid side chain, and the glucose moiety. Subsequent in-vitro and in-vivo testing of these analogues against relevant biological targets would then allow for the elucidation of which structural features are critical for activity and selectivity.

The absence of such studies means that crucial information for guiding the rational design of more potent and selective this compound-based therapeutic agents is missing. Key questions that remain unanswered include:

  • What is the role of the glucose moiety in the biological activity of this compound? Would replacing it with other sugars or removing it altogether enhance or diminish its effects?

  • How do substitutions on the benzofuran ring influence the compound's potency and pharmacokinetic properties?

  • What is the impact of modifying the propionic acid side chain on the molecule's interaction with its biological targets?

A dedicated research program focused on the synthesis and biological screening of this compound analogues is required to address these questions. Such an endeavor would not only illuminate the SAR of this natural product but also potentially unlock new avenues for the development of novel therapeutics.

For researchers interested in this area, the initial steps would involve the total synthesis of this compound, followed by the development of synthetic routes to systematically introduce structural diversity. The resulting library of analogues would then need to be subjected to a battery of biological assays to assess their activity in relevant disease models. The data generated from these studies would be instrumental in constructing the first comprehensive SAR for this compound, a critical step towards realizing its therapeutic potential.

Due to the current lack of available data, a detailed comparison guide with quantitative data tables, experimental protocols, and signaling pathway diagrams as requested cannot be provided at this time. Further primary research is necessary to generate the foundational knowledge required for such a comprehensive analysis.

References

In Vivo Efficacy of Picraquassioside B: A Review of Current Evidence and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Picraquassioside B, a benzofuran glucoside isolated from plants such as Picrasma quassioides and Cnidium monnieri, has been identified as a natural compound of interest.[1][2] However, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo validation of its efficacy. To date, no specific in vivo studies have been published that exclusively investigate the therapeutic effects of this compound in animal models.

While extracts from Picrasma quassioides, the plant from which this compound can be isolated, have demonstrated a range of biological activities including anti-cancer, anti-inflammatory, and anti-diabetic properties, it is crucial to note that these effects are attributed to the complex mixture of compounds within the extract, such as alkaloids, and not specifically to this compound.[3][4][5] This guide provides an overview of the reported activities of Picrasma quassioides extracts as a potential indicator of the therapeutic areas where this compound could be investigated. It also outlines potential experimental protocols for future in vivo validation studies.

Potential Therapeutic Areas for this compound Based on Host Plant Activity

The ethnopharmacological use and pharmacological studies of Picrasma quassioides extracts suggest several avenues for the potential in vivo validation of this compound.

Therapeutic AreaReported Activity of Picrasma quassioides ExtractsKey Bioactive Components (other than this compound)
Oncology Extracts have shown anti-cancer activity.[3][4]Alkaloids[3][4]
Inflammation The plant is traditionally used to treat inflammation, and its extracts exhibit anti-inflammatory properties.[3][4][5]Alkaloids[4]
Diabetes Extracts of P. quassioides have demonstrated anti-diabetic activities.[3]Not specified

Proposed Experimental Protocols for In Vivo Validation of this compound

Given the absence of direct in vivo data for this compound, the following are proposed experimental designs based on standard methodologies for evaluating the potential therapeutic effects suggested by the activities of its source plant.

Anti-Inflammatory Activity
  • Animal Model: Carrageenan-induced paw edema in rodents (e.g., Wistar rats or BALB/c mice) is a widely used and validated model for acute inflammation.[6][7]

  • Methodology:

    • Animal Grouping: Animals would be randomly assigned to control (vehicle), positive control (e.g., Indomethacin), and this compound treatment groups (various doses).

    • Drug Administration: this compound would be administered orally or intraperitoneally at predetermined times before the induction of inflammation.

    • Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the hind paw would induce localized edema.

    • Efficacy Evaluation: Paw volume would be measured at regular intervals using a plethysmometer. A reduction in paw swelling in the this compound-treated groups compared to the control group would indicate anti-inflammatory activity.

    • Biochemical Analysis: At the end of the experiment, tissue and blood samples could be collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2).

Anti-Cancer Activity
  • Animal Model: A xenograft model using human cancer cell lines in immunodeficient mice (e.g., nude mice or SCID mice) is a standard preclinical model.[8][9]

  • Methodology:

    • Cell Line Selection: Based on in vitro cytotoxicity assays of this compound against various cancer cell lines.

    • Tumor Implantation: Human cancer cells would be subcutaneously injected into the flank of the mice.

    • Treatment: Once tumors reach a palpable size, animals would be treated with this compound (e.g., via oral gavage or intravenous injection) and a vehicle control. A positive control group with a standard chemotherapeutic agent could also be included.

    • Efficacy Assessment: Tumor volume would be measured regularly with calipers. Animal body weight should be monitored as an indicator of toxicity.

Anti-Diabetic Activity
  • Animal Model: A chemically-induced model of type 1 diabetes (e.g., using streptozotocin in rats or mice) or a genetic model of type 2 diabetes (e.g., db/db mice) could be employed.[10][11][12]

  • Methodology:

    • Induction of Diabetes: For the type 1 model, a single intraperitoneal injection of streptozotocin would be administered to induce hyperglycemia.

    • Animal Grouping: Diabetic animals would be divided into control, positive control (e.g., metformin or insulin), and this compound treatment groups.

    • Treatment: this compound would be administered daily for a specified period.

    • Efficacy Monitoring: Blood glucose levels would be monitored regularly from the tail vein. An oral glucose tolerance test (OGTT) could be performed to assess glucose metabolism.[13]

    • Biochemical and Histological Analysis: At the end of the study, blood samples would be collected to measure insulin levels and lipid profiles. The pancreas could be examined histologically to assess the morphology of the islets of Langerhans.

Visualizing Experimental Workflows

To facilitate the understanding of the proposed experimental designs, the following diagrams illustrate the logical flow of the in vivo validation studies.

G cluster_0 Anti-Inflammatory Workflow A Animal Acclimatization B Group Allocation A->B C Drug Administration (Vehicle, Positive Control, this compound) B->C D Carrageenan Injection C->D E Paw Edema Measurement D->E F Data Analysis E->F G Biochemical & Histological Analysis E->G

Caption: Proposed workflow for in vivo anti-inflammatory validation.

G cluster_1 Anti-Cancer Xenograft Workflow H Cancer Cell Culture I Tumor Implantation in Mice H->I J Tumor Growth Monitoring I->J K Treatment Initiation J->K L Tumor Volume & Body Weight Measurement K->L M Endpoint: Tumor Excision & Analysis L->M

Caption: Proposed workflow for in vivo anti-cancer validation.

G cluster_2 Anti-Diabetic Workflow N Induction of Diabetes O Confirmation of Hyperglycemia N->O P Group Assignment O->P Q Daily Treatment P->Q R Blood Glucose Monitoring Q->R T Final Biochemical & Histological Analysis Q->T S Oral Glucose Tolerance Test R->S

Caption: Proposed workflow for in vivo anti-diabetic validation.

Conclusion and Future Perspectives

While this compound is a known natural product, there is currently no direct in vivo evidence to support its efficacy in any therapeutic area. The biological activities reported for the extracts of its source plant, Picrasma quassioides, offer a promising starting point for future investigations. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically evaluate the in vivo potential of this compound. Rigorous preclinical studies are essential to validate any potential therapeutic claims and to pave the way for further drug development efforts. The scientific community awaits dedicated in vivo studies to unlock the true potential of this compound.

References

A Comparative Analysis of Picraquassioside B and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of inflammatory response modulation, the quest for novel and effective therapeutic agents is perpetual. This guide provides a detailed comparison of Picraquassioside B, a quassinoid isolated from Picrasma quassioides, with established anti-inflammatory drugs, namely the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to delineate the comparative anti-inflammatory profiles of these compounds.

While direct experimental data for this compound is limited in the current body of scientific literature, this guide leverages findings on other bioactive compounds isolated from Picrasma quassioides to infer its potential mechanisms and efficacy. It is important to note that the data presented for compounds from Picrasma quassioides serve as a proxy to understand the potential anti-inflammatory properties of this compound and should be interpreted with this consideration.

Mechanism of Action: A Divergent Approach to Inflammation

Standard anti-inflammatory drugs primarily exert their effects through well-characterized pathways. NSAIDs like Ibuprofen predominantly inhibit the cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Dexamethasone , a potent synthetic glucocorticoid, exhibits a broader mechanism by binding to glucocorticoid receptors, which in turn regulate the expression of numerous anti-inflammatory and pro-inflammatory genes. A key action of Dexamethasone is the inhibition of phospholipase A2, which blocks the release of arachidonic acid, the precursor for both prostaglandins and leukotrienes.

In contrast, compounds isolated from Picrasma quassioides appear to modulate inflammatory responses through pathways that are distinct from COX inhibition. Studies on β-carboline alkaloids from this plant have demonstrated a significant reduction in the production of nitric oxide (NO), a potent inflammatory mediator, as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This is achieved by inhibiting the expression and enzymatic activity of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation. Notably, these compounds did not affect COX-2 expression or activity, suggesting a COX-independent mechanism of action. Another compound from Picrasma quassioides, 4-methoxy-5-hydroxycanthin-6-one (CAN), has also been shown to inhibit NO production and downregulate iNOS protein expression in lipopolysaccharide (LPS)-stimulated macrophages.

This divergence in mechanism suggests that this compound and other related compounds may offer a therapeutic advantage by targeting inflammatory pathways that are not addressed by traditional NSAIDs.

Quantitative Comparison of Anti-inflammatory Activity

To provide a clear comparison of the anti-inflammatory potency, the following tables summarize the half-maximal inhibitory concentration (IC50) values for the inhibition of key inflammatory mediators. It is important to reiterate that data for Picrasma quassioides compounds are used as a surrogate for this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Ibuprofen>200[2]
Dexamethasone0.034[3]
Diclofenac47.12 µg/mL (~159 µM)[4]

Note: Data for this compound on NO inhibition is not available. However, studies on other compounds from Picrasma quassioides have shown significant inhibition of NO production.

Table 2: Inhibition of Prostaglandin E2 (PGE2) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Ibuprofen~130 (completely blocked)[1]
DexamethasoneNot specified, but significant inhibition observed
Diclofenac1.6 nM[5]

Note: Data for this compound on PGE2 inhibition is not available. Studies on related compounds suggest a mechanism independent of COX-2, the primary enzyme for PGE2 synthesis in inflammation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and the general workflow for in vitro anti-inflammatory assays.

G cluster_0 Pro-inflammatory Stimulus (LPS) cluster_1 Cellular Response cluster_2 Inflammatory Gene Expression cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation iNOS iNOS Gene Nucleus->iNOS COX2 COX-2 Gene Nucleus->COX2 TNFa TNF-α Gene Nucleus->TNFa IL6 IL-6 Gene Nucleus->IL6 NO Nitric Oxide (NO) iNOS->NO Produces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces Cytokines TNF-α, IL-6 TNFa->Cytokines IL6->Cytokines

Figure 1: Simplified NF-κB Signaling Pathway in Inflammation.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis start Seed RAW 264.7 cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Pre-treat with Test Compounds (this compound, Ibuprofen, etc.) incubate1->treat incubate2 Incubate (1-2h) treat->incubate2 stimulate Stimulate with LPS (1 µg/mL) incubate2->stimulate incubate3 Incubate (24h) stimulate->incubate3 supernatant Collect Supernatant incubate3->supernatant cell_viability Cell Viability Assay (MTT) incubate3->cell_viability griess Nitric Oxide Assay (Griess Reagent) supernatant->griess elisa PGE2 Assay (ELISA) supernatant->elisa results Data Analysis (IC50 Calculation) griess->results elisa->results cell_viability->results

Figure 2: General Workflow for In Vitro Anti-inflammatory Assay.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments cited in this guide.

This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in the cell culture supernatant using the Griess reagent.

  • Cell Culture and Seeding: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Cells are seeded into 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.[6][7]

  • Treatment and Stimulation: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Ibuprofen, Dexamethasone) or vehicle (DMSO). After a pre-incubation period of 1-2 hours, the cells are stimulated with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response.[8] A set of wells is left unstimulated as a negative control. The plates are then incubated for another 24 hours.[6]

  • Nitrite Quantification (Griess Assay): After incubation, 100 µL of the cell culture supernatant from each well is transferred to a new 96-well plate. An equal volume (100 µL) of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to each well.[6] The plate is incubated at room temperature for 10-15 minutes in the dark.

  • Data Analysis: The absorbance at 540 nm is measured using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

  • Cell Viability: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay, such as the MTT assay, is performed in parallel on the remaining cells in the original plate.

This assay measures the concentration of PGE2 in the cell culture supernatant using a competitive enzyme-linked immunosorbent assay (ELISA).

  • Cell Culture, Treatment, and Stimulation: The procedure for cell culture, seeding, treatment with test compounds, and stimulation with LPS is the same as described for the NO inhibition assay.[9]

  • Supernatant Collection: After the 24-hour incubation period with LPS, the cell culture supernatant is collected and centrifuged to remove any cellular debris.[9]

  • PGE2 Quantification (ELISA): The concentration of PGE2 in the supernatant is determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.[10][11][12] This typically involves adding the supernatant and a fixed amount of enzyme-labeled PGE2 to a microplate pre-coated with anti-PGE2 antibodies. The test compound's PGE2 and the enzyme-labeled PGE2 compete for binding to the antibody. After washing away unbound substances, a substrate solution is added, and the color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.

  • Data Analysis: A standard curve is generated using known concentrations of PGE2. The concentration of PGE2 in the samples is then interpolated from this curve. The percentage of PGE2 inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

This assay is used to determine whether a compound inhibits the activation of the NF-κB signaling pathway.

  • Cell Line and Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7) is stably or transiently transfected with a luciferase reporter plasmid. This plasmid contains the luciferase gene under the control of a promoter with multiple NF-κB binding sites.[13][14][15]

  • Treatment and Stimulation: The transfected cells are seeded in a multi-well plate and treated with the test compounds for a specified period. Subsequently, the cells are stimulated with an NF-κB activator, such as TNF-α or LPS, to induce the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: After stimulation, the cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate (luciferin).[13][16][17]

  • Data Analysis: The luminescence signal is proportional to the amount of luciferase produced, which in turn reflects the transcriptional activity of NF-κB. The inhibitory effect of the test compound is determined by comparing the luciferase activity in treated cells to that in stimulated, untreated cells. IC50 values can be calculated from the dose-response curve. To normalize for transfection efficiency and cell number, a co-transfected plasmid expressing a different reporter gene (e.g., Renilla luciferase) under the control of a constitutive promoter is often used.

Conclusion

The available evidence suggests that this compound, and related compounds from Picrasma quassioides, may represent a novel class of anti-inflammatory agents with a mechanism of action distinct from that of standard NSAIDs. By primarily targeting the iNOS/NO pathway rather than the COX/PGE2 pathway, these compounds could offer a different therapeutic strategy for inflammatory conditions. However, the lack of direct, quantitative data for this compound necessitates further focused research to fully elucidate its anti-inflammatory profile and therapeutic potential. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers embarking on such investigations.

References

Navigating the Nuances of Quassinoid Bioactivity: A Comparative Guide on Cross-Reactivity in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picraquassioside B, a benzofuran glucoside, belongs to the diverse and pharmacologically significant class of natural products known as quassinoids. While specific data on the cross-reactivity of this compound in biological assays remains limited in publicly available scientific literature, a comprehensive analysis of the broader quassinoid family can provide valuable insights into their potential for off-target effects and differential activity. This guide offers a comparative overview of the biological activities of various quassinoids, with a focus on data that can inform our understanding of their potential cross-reactivity in common assays.

Quassinoids are recognized for a wide spectrum of biological effects, including potent antitumor, antimalarial, anti-inflammatory, and antiviral activities.[1][2][3] Their mechanisms of action are often multifaceted, with a prominent effect being the inhibition of protein synthesis.[4][5][6] However, evidence suggests that not all of their biological effects can be attributed to this single mechanism, hinting at a degree of target specificity and the potential for cross-reactivity with various cellular pathways.

This guide will delve into the cytotoxic profiles of several well-characterized quassinoids, present the methodologies of the assays used to determine these activities, and visualize the key signaling pathways implicated in their mechanism of action. By examining the differential activities and resistance profiles of these compounds, we can infer potential areas of cross-reactivity and guide future research in the development of more specific and effective therapeutic agents.

Comparative Cytotoxicity of Quassinoids

The following tables summarize the cytotoxic activities of various quassinoids against a range of cancer cell lines. The data highlights the differential potency of these compounds, which may suggest variations in their interactions with cellular targets and, by extension, their cross-reactivity profiles.

Table 1: Cytotoxicity of Quassinoids from Brucea javanica against KB Cells [7]

CompoundED50 (µg/mL)
Bruceantin0.008
Brusatol0.03
Bruceine A0.04
Bruceine B0.08
Bruceine C0.2
Dehydrobruceine B>5.0
Bruceolide>5.0

Table 2: Cytotoxicity of Quassinoids from Eurycoma longifolia [2][8]

CompoundCell LineIC50 (µM)
EurycomalactoneColon 26-L50.70
B16-BL6 Melanoma0.59
Lewis Lung Carcinoma (LLC)0.78
A549 (Human Lung Adenocarcinoma)0.73
Pasakbumin-BK5622.90
HL-603.12
EurycomanoneK5624.65
HL-605.20
LongilactoneK5628.20
HL-607.95

Table 3: Cytotoxicity of Neosergeolide and Isobrucein B [9]

CompoundCell LineIC50 (nM)
NeosergeolideMAC-1 (Cutaneous T-cell Lymphoma)11.6
MAC-2A (Cutaneous T-cell Lymphoma)6.9
Hut-78 (Cutaneous T-cell Lymphoma)6.6
HH (Cutaneous T-cell Lymphoma)4.3
MJ (Cutaneous T-cell Lymphoma)7.0
MDA-MB-435s (Breast Cancer)31.3
MDA-MB-468 (Breast Cancer)29.9
Isobrucein BMAC-1 (Cutaneous T-cell Lymphoma)31.9
MAC-2A (Cutaneous T-cell Lymphoma)72.3
Hut-78 (Cutaneous T-cell Lymphoma)23.5
HH (Cutaneous T-cell Lymphoma)20.3
MJ (Cutaneous T-cell Lymphoma)13.5
MDA-MB-435s (Breast Cancer)209.3
MDA-MB-468 (Breast Cancer)356.8

Experimental Protocols

The following are generalized protocols for common cytotoxicity assays used in the evaluation of quassinoids, based on descriptions in the cited literature.

MTT Cytotoxicity Assay[8]
  • Cell Culture: Cancer cell lines (e.g., Colon 26-L5, B16-BL6, LLC, A549) are maintained in appropriate media (e.g., MEMα or RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS), sodium bicarbonate, and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Test compounds (quassinoids) are dissolved in DMSO and diluted with medium to various concentrations. The final DMSO concentration should be non-toxic to the cells (e.g., < 0.25%). Cells are treated with the compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for several hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and IC50 values are determined by plotting cell viability against compound concentration.

CellTiter-Glo® 3D Cell Viability Assay[4]
  • Organoid Culture: Patient-derived organoids are cultured in Matrigel in 24-well plates.

  • Compound Treatment: Once organoids reach a certain size (e.g., ~100 µm), they are treated with the quassinoid analogs for an extended period (e.g., 7 days), with the medium and compound being replenished every 2-3 days.

  • Lysis and Luminescence Measurement: CellTiter-Glo® 3D Reagent is added to each well, and the plate is shaken to induce cell lysis and initiate the luminescent reaction.

  • Data Acquisition: Luminescence is measured using a microplate reader.

  • Data Analysis: The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is used to determine the effect of the compounds on organoid viability.

Signaling Pathways and Potential for Cross-Reactivity

The biological effects of quassinoids are mediated through their interaction with multiple signaling pathways. Understanding these pathways is crucial for predicting potential cross-reactivity.

Inhibition of Protein Synthesis

A primary mechanism of action for many quassinoids is the inhibition of protein synthesis.[4][6] This can have widespread downstream effects on various cellular processes.

G Quassinoids Quassinoids Ribosome Ribosome Quassinoids->Ribosome Inhibition Protein_Synthesis Protein Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Inhibition Apoptosis Apoptosis Protein_Synthesis->Apoptosis Induction G cluster_akt AKT Pathway cluster_erk ERK Pathway AKT AKT mTOR mTOR AKT->mTOR eIF4E_4EBP1 eIF4E/4E-BP1 Complex mTOR->eIF4E_4EBP1 4EBP-1 Protein_Synthesis Protein Synthesis eIF4E_4EBP1->Protein_Synthesis ERK ERK ERK->eIF4E_4EBP1 eIF4E Quassinoids Quassinoids Quassinoids->AKT Inhibition Quassinoids->ERK Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Autophagy Autophagy Protein_Synthesis->Autophagy G Quassinoids Quassinoids STAT3_p Phosphorylated STAT3 Quassinoids->STAT3_p Inhibition of Phosphorylation STAT3_protein STAT3 Protein Quassinoids->STAT3_protein Decreased Levels Gene_Expression Target Gene Expression (e.g., survival, proliferation) STAT3_p->Gene_Expression Inhibition Proteasome Proteasome STAT3_protein->Proteasome Enhanced Degradation

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Picraquassioside B

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety Precautions

Before handling Picraquassioside B, it is crucial to adhere to the following safety measures. These precautions are derived from general safety data for coumarin-based compounds.

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Eye Protection Chemical safety gogglesMandatory to protect against splashes.
Hand Protection Nitrile glovesTo prevent skin contact.
Body Protection Laboratory coatRequired for all handling procedures.

Work Area: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate and Ventilate: Clear the area and ensure adequate ventilation.

  • Containment: Use absorbent pads to contain the spill.

  • Collection: Carefully collect the spilled material and contaminated absorbents into a designated, labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol), followed by soap and water.

Disposal Protocol

Due to the lack of specific data for this compound, it must be treated as hazardous waste. The following step-by-step procedure ensures its safe disposal through chemical inactivation, followed by compliant waste management. This protocol is based on the known degradation pathways of coumarins and benzofurans, which often involve oxidation.

Experimental Protocol: Chemical Inactivation of this compound

This protocol aims to degrade the this compound molecule, reducing its potential biological activity before final disposal.

Materials:

  • This compound waste (solid or in solution)

  • Sodium hypochlorite solution (bleach, ~5-6%) or Potassium permanganate solution (0.1 M)

  • Sodium thiosulfate (for quenching permanganate)

  • pH indicator strips

  • Appropriate solvent for this compound (e.g., DMSO, ethanol, methanol)

  • Stir plate and stir bar

  • Beaker or flask of appropriate size

  • Designated hazardous waste container

Procedure:

  • Dissolution: If the this compound waste is solid, dissolve it in a minimal amount of a suitable solvent.

  • Dilution: Dilute the solution with water to reduce the concentration of the organic solvent.

  • Oxidation:

    • Method A (Hypochlorite): Slowly add an excess of sodium hypochlorite solution to the this compound solution while stirring. Continue stirring for at least 2 hours at room temperature.

    • Method B (Permanganate): Slowly add 0.1 M potassium permanganate solution while stirring. The purple color of the permanganate should disappear as it reacts. Continue adding until a faint, persistent pink or purple color remains, indicating an excess of the oxidant. Stir for at least 2 hours.

  • Quenching (for Permanganate method): If using potassium permanganate, add sodium thiosulfate solution portion-wise until the purple color disappears completely.

  • Neutralization: Check the pH of the resulting solution. Neutralize it to a pH between 6 and 8 by adding a suitable acid (e.g., dilute hydrochloric acid) or base (e.g., sodium bicarbonate) as needed.

  • Final Disposal: The treated solution should be collected in a properly labeled hazardous waste container. Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood dissolve Dissolve in Suitable Solvent fume_hood->dissolve oxidize Chemically Inactivate via Oxidation (e.g., with Bleach or Permanganate) dissolve->oxidize neutralize Neutralize Solution (pH 6-8) oxidize->neutralize collect Collect in Labeled Hazardous Waste Container neutralize->collect ehs Dispose via Institutional EHS collect->ehs

Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can effectively manage and dispose of this compound waste, ensuring a safe and compliant research environment. Always consult your institution's specific safety and disposal guidelines.

Essential Safety and Operational Guidance for Handling Picraquassioside B

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Picraquassioside B. The following procedural guidance is based on established best practices for handling potent, solid research chemicals in a laboratory setting.

Disclaimer: A publicly available, official Safety Data Sheet (SDS) for this compound could not be located. The following guidance is based on the safety protocols for handling similar research compounds and should be adapted to your specific laboratory conditions and institutional policies. A thorough risk assessment should be conducted before commencing any work.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₉H₂₄O₁₁
Molecular Weight 428.39 g/mol
CAS Number 169312-05-4
Appearance Solid (assumed)
Source Isolated from Cnidium monnieri fruits or Picrasma quassioides

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard classifications of similar chemical compounds, this compound should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The following PPE is mandatory:

Protection TypeRecommended Equipment
Eye/Face Protection ANSI/ISEA Z87.1 certified safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) appropriate for the solvent used to dissolve the compound. A lab coat is required. Ensure gloves are inspected before use and changed immediately if contaminated.
Respiratory Protection For handling the solid compound, work in a certified chemical fume hood or use a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) if a fume hood is not available or when engineering controls are insufficient.
Hand Hygiene Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • All work involving the weighing and dissolving of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • An eyewash station and safety shower must be readily accessible in the work area.

Handling Procedures:

  • Preparation: Designate a specific area within the chemical fume hood for handling this compound.

  • Weighing: Use a microbalance within the fume hood. Handle with care to avoid creating dust. Use anti-static weighing paper or a weighing boat.

  • Dissolving: Add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing.

  • Spill Management:

    • Minor Spill (Solid): Gently sweep up the solid material, avoiding dust generation. Place in a sealed, labeled container for hazardous waste disposal.

    • Minor Spill (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.

    • Major Spill: Evacuate the area and follow your institution's emergency procedures.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The storage location should be secure and accessible only to authorized personnel.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. Do not mix with other waste streams unless compatible.

  • Labeling: Label waste containers with "Hazardous Waste" and the full chemical name "this compound."

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Experimental Protocol: General Method for In Vitro Cytotoxicity Assay

While specific experimental data for this compound is limited, extracts from Picrasma quassioides have been noted for their potential anti-cancer properties. The following is a generalized protocol for assessing the cytotoxic effects of a novel compound like this compound on a cancer cell line (e.g., HeLa, MCF-7).

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line.

Materials:

  • This compound

  • Sterile, high-purity Dimethyl Sulfoxide (DMSO) for stock solution

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Stock Solution Preparation: a. Inside a chemical fume hood, accurately weigh a small amount of this compound (e.g., 1-5 mg). b. Dissolve in a known volume of sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Mix thoroughly until fully dissolved. c. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding: a. Culture the selected cancer cell line to ~80% confluency. b. Trypsinize and count the cells using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. d. Incubate the plate for 24 hours at 37°C, 5% CO₂, to allow cells to attach.

  • Compound Treatment: a. Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). b. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no treatment" control. c. After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. d. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assessing Cell Viability: a. Following the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions (e.g., add 10 µL of MTT reagent and incubate for 4 hours). b. After the incubation with the reagent, measure the absorbance or fluorescence/luminescence using a plate reader at the appropriate wavelength.

  • Data Analysis: a. Normalize the readings of the treated wells to the vehicle control wells (representing 100% viability). b. Plot the cell viability (%) against the logarithm of the compound concentration. c. Use a non-linear regression analysis to calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE (Gloves, Lab Coat, Goggles) prep->ppe fume_hood 3. Prepare Chemical Fume Hood ppe->fume_hood weigh 4. Weigh Solid Compound fume_hood->weigh Begin Handling dissolve 5. Dissolve in Solvent weigh->dissolve experiment 6. Perform Experiment dissolve->experiment decontaminate 7. Decontaminate Work Area experiment->decontaminate End Experiment waste 8. Segregate & Label Hazardous Waste decontaminate->waste dispose 9. Transfer to EHS Disposal waste->dispose end_process end_process dispose->end_process End

Caption: A procedural workflow for the safe handling and disposal of this compound.

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